Ethyl 2-bromohexanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8879. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-bromohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUAQOCYMAENKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883242 | |
| Record name | Hexanoic acid, 2-bromo-, ethyl ester | |
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Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-96-3 | |
| Record name | Hexanoic acid, 2-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 2-bromohexanoate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-bromohexanoate | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoic acid, 2-bromo-, ethyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-bromo-, ethyl ester | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-bromohexanoate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.506 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-BROMOHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y8V12H8PL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-bromohexanoate: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromohexanoate is an alpha-halogenated ester, a class of organic compounds recognized for their utility as versatile intermediates in chemical synthesis. The presence of a bromine atom on the carbon adjacent to the carbonyl group significantly influences its reactivity, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for property determination and a representative chemical reaction, and a visualization of a key synthetic pathway.
Physical Properties
The physical characteristics of this compound are crucial for its handling, purification, and use in various experimental setups. A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅BrO₂ | [1][2] |
| Molecular Weight | 223.11 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 213-215 °C (lit.) | [4] |
| Density | 1.221 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.45 (lit.) | [4] |
Chemical Properties and Reactivity
This compound's chemical behavior is dominated by the presence of the bromine atom at the α-position to the ester carbonyl group. This structural feature makes the α-carbon electrophilic and susceptible to nucleophilic attack, rendering the compound highly reactive in substitution reactions.
Key Chemical Properties:
-
Reactivity in Sₙ2 Reactions: The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide range of functional groups at the α-position.
-
Organometallic Reactions: this compound is a suitable substrate for various organometallic reactions, such as the Barbier and Reformatsky reactions. In these reactions, an organometallic reagent is formed in situ, which then reacts with a carbonyl compound to form a new carbon-carbon bond.
-
Precursor for Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including amino acids, hydroxy esters, and other functionalized molecules.
Experimental Protocols
Determination of Physical Properties
The following are generalized protocols for determining the key physical properties of liquid organic compounds like this compound.
1. Boiling Point Determination (Capillary Method)
-
Apparatus: Thiele tube or similar heating apparatus, thermometer, capillary tube (sealed at one end), small test tube, and a liquid with a high boiling point (e.g., mineral oil).
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to the thermometer and placed in the heating apparatus.
-
The apparatus is heated slowly.
-
The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6][7]
-
2. Density Determination (Pycnometer Method)
-
Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance.
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the known volume of the pycnometer.[8][9][10][11]
-
3. Refractive Index Determination (Abbe Refractometer)
-
Apparatus: Abbe refractometer, constant temperature water bath.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C).
-
The light source is adjusted, and the knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the scale.[12][13][14][15]
-
Chemical Synthesis: Barbier Reaction of this compound with Propionaldehyde
This protocol describes a representative Barbier reaction, a one-pot synthesis that is advantageous when dealing with ester functionalities that might react with pre-formed Grignard reagents.[16][17][18]
-
Materials: this compound, propionaldehyde, magnesium turnings, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution, diethyl ether or ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed.
-
A solution of this compound (1.0 equivalent) and propionaldehyde (1.1 equivalents) in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the solution is added to the magnesium turnings to initiate the reaction. Gentle heating may be required.
-
Once the reaction has started (indicated by bubbling), the remaining solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed (monitored by TLC).
-
The reaction is cooled in an ice bath and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The product is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, ethyl 3-hydroxy-2-methylheptanoate, is purified by column chromatography.[19]
-
Mandatory Visualization
The following diagram illustrates the workflow for the Barbier reaction of this compound with propionaldehyde.
Caption: Workflow for the Barbier reaction of this compound.
References
- 1. This compound | C8H15BrO2 | CID 79072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (R)- | C8H15BrO2 | CID 7000059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS#: 6974-85-2 [m.chemicalbook.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. mt.com [mt.com]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 11. homesciencetools.com [homesciencetools.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. davjalandhar.com [davjalandhar.com]
- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 15. faculty.weber.edu [faculty.weber.edu]
- 16. Barbier reaction - Wikipedia [en.wikipedia.org]
- 17. Barbier_reaction [chemeurope.com]
- 18. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ethyl 2-bromohexanoate (CAS: 615-96-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-bromohexanoate, a key building block in organic synthesis. This document details its chemical and physical properties, spectroscopic data, safety information, and common experimental protocols.
Chemical and Physical Properties
This compound is a colorless liquid with a pungent odor. It is a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 615-96-3 | |
| Molecular Formula | C₈H₁₅BrO₂ | |
| Molecular Weight | 223.11 g/mol | |
| Appearance | Clear colorless liquid | |
| Boiling Point | 213-215 °C (lit.) | |
| Density | 1.221 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.45 (lit.) | |
| Flash Point | 96 °C (204.8 °F) - closed cup | |
| Solubility | Insoluble in water. |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, which are essential for its identification and characterization.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.20 | Quartet | 2H | -OCH₂CH₃ |
| 4.15 | Triplet | 1H | -CH(Br)- |
| 2.00 - 1.80 | Multiplet | 2H | -CH₂-CH(Br)- |
| 1.50 - 1.20 | Multiplet | 4H | -CH₂-CH₂-CH₂- |
| 1.25 | Triplet | 3H | -OCH₂CH₃ |
| 0.90 | Triplet | 3H | -CH₂-CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| 169.5 | C=O |
| 62.0 | -OCH₂CH₃ |
| 48.0 | -CH(Br)- |
| 34.5 | -CH₂-CH(Br)- |
| 27.0 | -CH₂-CH₂-CH(Br)- |
| 22.0 | -CH₂-CH₃ |
| 14.0 | -OCH₂CH₃ |
| 13.8 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2870 | Strong | C-H stretch (alkane) |
| 1735 | Strong | C=O stretch (ester) |
| 1250 | Strong | C-O stretch (ester) |
| 680 | Strong | C-Br stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 222/224 | Low | [M]⁺ (Molecular ion with Br isotopes) |
| 177/179 | Moderate | [M - OCH₂CH₃]⁺ |
| 143 | Moderate | [M - Br]⁺ |
| 69 | High | [C₅H₉]⁺ |
Safety Information
This compound is a corrosive and toxic substance. It is crucial to handle it with appropriate personal protective equipment in a well-ventilated fume hood.
| GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements |
| Danger | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Synthesis of this compound via Hell-Volhard-Zelinsky Reaction and Esterification
This protocol describes a typical procedure for the synthesis of this compound starting from hexanoic acid.
Methodology:
-
Bromination: In a flask equipped with a reflux condenser and a dropping funnel, place hexanoic acid. Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃). Heat the mixture gently and add bromine dropwise. After the addition is complete, continue heating until the evolution of hydrogen bromide gas ceases.
-
Esterification: Cool the reaction mixture and slowly add absolute ethanol. A catalytic amount of concentrated sulfuric acid is then added. The mixture is refluxed for several hours to drive the esterification to completion.
-
Work-up and Purification: After cooling, the reaction mixture is poured into cold water. The organic layer is separated, washed with a saturated sodium bicarbonate solution to remove any unreacted acid, and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate. The crude product is then purified by vacuum distillation to yield pure this compound.
Use of this compound in the Synthesis of Ethyl 2-fluorohexanoate
This compound serves as a precursor in the synthesis of other valuable organic molecules. The following workflow illustrates its use in the preparation of Ethyl 2-fluorohexanoate.
Molecular structure and IUPAC name of Ethyl 2-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, chemical properties, and reactive profile of Ethyl 2-bromohexanoate, a key intermediate in various organic syntheses.
Molecular Structure and IUPAC Nomenclature
This compound is a chiral alpha-bromo ester. The presence of a stereocenter at the second carbon position gives rise to two enantiomers, (R) and (S), as well as the racemic mixture.
-
IUPAC Name: this compound[1]
-
(R)-Enantiomer IUPAC Name: ethyl (2R)-2-bromohexanoate[2]
-
(S)-Enantiomer IUPAC Name: ethyl (2S)-2-bromohexanoate[3]
-
SMILES: CCCCC(Br)C(=O)OCC
The molecular structure consists of a hexanoyl backbone with a bromine atom substituted at the alpha-carbon (position 2). An ethyl group is attached to the carboxylate moiety.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 223.11 g/mol | [1][2] |
| Density | 1.221 g/mL at 25 °C | |
| Boiling Point | 213-215 °C | |
| Refractive Index | n20/D 1.45 | |
| Flash Point | 96 °C (closed cup) |
Spectroscopic data are crucial for the identification and characterization of this compound. Key spectral features are available in public databases, including ¹H NMR, Infrared (IR), and Mass Spectrometry (MS) data.[1][4]
Experimental Protocol: Synthesis of Ethyl 2-fluorohexanoate
This section details a representative experimental protocol involving this compound as a starting material for the synthesis of Ethyl 2-fluorohexanoate.[5]
Materials:
-
This compound
-
Acetamide
-
Potassium fluoride
-
Tetra-n-butylammonium fluoride
-
Argon atmosphere
-
Saturated sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Anhydrous potassium carbonate
Procedure:
-
A 1-L flask equipped with a mechanical stirrer, thermometer, condenser, and gas adapter is charged with 38.5 g of acetamide and 80 g (0.36 mol) of this compound under an argon atmosphere.
-
The mixture is heated to 80°C until a solution is formed.
-
38.6 g (0.65 mol) of potassium fluoride is added, followed by 2.7 mL of tetra-n-butylammonium fluoride.
-
The resulting mixture is heated to 140°C with rapid stirring for 4-5 hours.
-
After cooling to 90°C, the reaction mixture is poured into 600 mL of ice.
-
The reaction is quenched by adding 200 mL of saturated sodium thiosulfate solution.
-
The organic and aqueous phases are separated. The organic phase is washed successively with saturated aqueous sodium bicarbonate solution (2 x 150 mL) and then with 200 mL of brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to an oil at 40°C / 7 mm.
-
Vacuum distillation at 36–37°C / 0.8-0.9 mm affords pure ethyl 2-fluorohexanoate.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of Ethyl 2-fluorohexanoate from this compound.
Caption: Workflow for the synthesis of Ethyl 2-fluorohexanoate.
References
- 1. This compound | C8H15BrO2 | CID 79072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (R)- | C8H15BrO2 | CID 7000059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, (S)- | C8H15BrO2 | CID 6993581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(615-96-3) 1H NMR [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Ethyl 2-bromohexanoate and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-bromohexanoate, also known by its synonym Ethyl 2-bromocapronate, is a halogenated fatty acid ester with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility as a versatile building block stems from the presence of a reactive bromine atom at the alpha-position to the carbonyl group, enabling a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its notable role as a precursor in the synthesis of the cholesterol-lowering drug, bempedoic acid. The guide also features a detailed analysis of its spectral data and a visualization of the relevant biochemical pathway.
Chemical Identity and Properties
This compound is a chiral compound that can exist as either the (R)- or (S)-enantiomer, or as a racemic mixture. Its chemical identity and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | Ethyl 2-bromocapronate, 2-Bromohexanoic acid ethyl ester, Ethyl alpha-bromocaproate[1] |
| CAS Number | 615-96-3 (racemic)[1] |
| Molecular Formula | C8H15BrO2[1] |
| Molecular Weight | 223.11 g/mol [1] |
| SMILES | CCCCC(C(=O)OCC)Br[1] |
| InChI | InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 213-215 °C (lit.) |
| Density | 1.221 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.45 (lit.) |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone. |
Spectral Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
Table 3: Summary of Spectral Data
| Technique | Key Features |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the ethyl ester and hexanoyl chain protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the bromine, and the carbons of the alkyl chains. |
| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern. |
| Infrared (IR) Spectroscopy | Strong absorption band around 1735 cm⁻¹ (C=O stretching of the ester). |
Experimental Protocols
Synthesis of this compound via Hell-Volhard-Zelinsky Reaction and Esterification
The synthesis of this compound is typically achieved in a two-step process: the α-bromination of hexanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromohexanoic acid, followed by Fischer esterification with ethanol.
Step 1: Synthesis of 2-Bromohexanoic Acid
This procedure details the α-bromination of hexanoic acid.
-
Materials and Reagents:
-
Hexanoic acid
-
Thionyl chloride (SOCl₂)
-
N-bromosuccinimide (NBS)
-
48% Hydrobromic acid (HBr)
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium hydrogen carbonate (NaHCO₃)
-
Chloroform (CHCl₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine hexanoic acid and thionyl chloride.
-
Heat the mixture at reflux for a specified time to form hexanoyl chloride.
-
After cooling, add N-bromosuccinimide, carbon tetrachloride, and a catalytic amount of 48% hydrogen bromide.[2]
-
Heat the reaction mixture until the color changes to light yellow.[2]
-
Remove the solvent and excess thionyl chloride under reduced pressure.[2]
-
The resulting 2-bromohexanoyl chloride is then hydrolyzed by carefully adding it to a saturated solution of sodium hydrogen carbonate.[2]
-
Acidify the mixture with concentrated hydrochloric acid.[2]
-
Extract the aqueous layer with chloroform.[2]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude 2-bromohexanoic acid.[2]
-
Step 2: Esterification of 2-Bromohexanoic Acid
This procedure describes the conversion of 2-bromohexanoic acid to its ethyl ester.
-
Materials and Reagents:
-
2-Bromohexanoic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution (1%)
-
Anhydrous sodium sulfate
-
Benzene (or a suitable alternative for azeotropic removal of water)
-
-
Procedure:
-
In a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-bromohexanoic acid in an excess of absolute ethanol and benzene.
-
Add a catalytic amount of concentrated sulfuric acid.[3]
-
Heat the mixture to reflux, azeotropically removing the water formed during the reaction.[3]
-
Monitor the reaction progress by observing the amount of water collected.
-
Once the reaction is complete, cool the mixture and wash it with water, followed by a 1% sodium bicarbonate solution, and finally with water again.[3]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation and purify the resulting this compound by vacuum distillation. The expected yield is in the range of 65-70%.[3]
-
Application in Drug Development: Synthesis of Bempedoic Acid
A derivative of this compound, namely ethyl 7-bromo-2,2-dimethylheptanoate, is a key intermediate in the synthesis of bempedoic acid, a novel therapeutic agent for the treatment of hypercholesterolemia.[4][5]
Synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate
-
Materials and Reagents:
-
1,5-Dibromopentane
-
Ethyl isobutyrate
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Under an argon atmosphere, a solution of 1,5-dibromopentane and ethyl isobutyrate in anhydrous THF is cooled to -78°C.[5]
-
A solution of LDA in THF is added dropwise, maintaining the low temperature.[5]
-
The reaction mixture is stirred overnight, allowing it to warm to room temperature gradually.[5]
-
The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.[5]
-
The organic layer is separated, concentrated, and the residue is extracted with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by vacuum distillation to yield ethyl 7-bromo-2,2-dimethylheptanoate as a colorless oil with a yield of approximately 44%.[5]
-
Conversion to Bempedoic Acid
Ethyl 7-bromo-2,2-dimethylheptanoate undergoes a dimerization reaction followed by hydrolysis to form bempedoic acid.[3]
-
Dimerization: The bromoester is dimerized using tosylmethyl isocyanide in the presence of sodium hydride and a phase-transfer catalyst.[3]
-
Hydrolysis: The resulting diester is then hydrolyzed to the dicarboxylic acid, bempedoic acid.[3]
Mechanism of Action of Bempedoic Acid
Bempedoic acid is a prodrug that is activated in the liver to bempedoyl-CoA.[6][7] This active form inhibits ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[2][7][8] The inhibition of ACLY leads to a decrease in cholesterol synthesis, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol from the blood.[8][9] Additionally, bempedoic acid activates AMP-activated protein kinase (AMPK), which contributes to its lipid-lowering and anti-inflammatory effects.[6][7]
Conclusion
This compound and its synonyms are valuable reagents in organic synthesis, with a prominent role in the development of pharmaceuticals. This guide has provided a detailed overview of its properties, synthesis, and a key application in the production of bempedoic acid. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The versatility of this compound suggests its potential for use in the synthesis of other complex molecules and active pharmaceutical ingredients.
References
- 1. This compound | C8H15BrO2 | CID 79072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CN117105769B - Preparation method of ethyl 2-bromopropionate - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Physicochemical Properties and Synthetic Applications of Ethyl 2-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physicochemical properties of Ethyl 2-bromohexanoate, specifically its boiling point and density. It includes detailed, standardized experimental protocols for the determination of these properties. Furthermore, this guide outlines a representative synthetic application of this compound in the preparation of 2-mercaptohexanoic acid derivatives, a class of compounds with potential relevance in drug development.
Physicochemical Data of this compound
The boiling point and density of a compound are fundamental physical constants crucial for its identification, purification, and handling in a laboratory setting. The accepted values for this compound are summarized in the table below.
| Property | Value | Conditions |
| Boiling Point | 213-215 °C | (lit.)[1][2][3][4][5] |
| Density | 1.221 g/mL | at 25 °C (lit.)[1][2][3][4] |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.
Determination of Boiling Point (Capillary Method)
The capillary method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.
Materials:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
The assembly is then immersed in a heating bath.
-
The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the external pressure.
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.[6][7]
Determination of Density (Digital Density Meter)
The use of a digital density meter, often based on the oscillating U-tube principle, is a precise and efficient method for determining the density of liquids. This method is standardized by ASTM D4052.
Apparatus:
-
Digital Density Meter (compliant with ASTM D4052)
-
Syringe or autosampler for sample injection
-
Thermostatic control for the measuring cell
Procedure:
-
Calibration: The instrument is calibrated according to the manufacturer's instructions, typically using dry air and a standard of known density (e.g., deionized water).
-
Sample Preparation: The sample of this compound should be free of air bubbles and brought to the desired measurement temperature (e.g., 25 °C).
-
Measurement: The sample is introduced into the oscillating U-tube of the density meter.[1] The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample compared to its frequency when empty or filled with a reference substance. This frequency change is directly related to the density of the sample.
-
Data Recording: The density value is displayed by the instrument, typically in g/cm³ or kg/m ³.
Synthetic Application: Preparation of 2-Mercaptohexanoic Acid Derivatives
This compound serves as a valuable starting material in organic synthesis. One notable application is its use in the preparation of 2-mercaptohexanoic acid derivatives. This transformation can be achieved via a two-step process involving the formation of an S-alkyl isothiouronium salt followed by hydrolysis.
Synthetic Workflow
The logical flow of this synthetic route is depicted in the following diagram:
Caption: Synthetic pathway from this compound to Ethyl 2-mercaptohexanoate.
Representative Experimental Protocol: Synthesis of a Thiol from an Alkyl Bromide
The following is a generalized, representative protocol for the synthesis of a thiol from an alkyl bromide using thiourea, which can be adapted for this compound.
Step 1: Formation of the S-Alkyl Isothiouronium Salt
-
In a round-bottom flask equipped with a reflux condenser, dissolve the alkyl bromide (1.0 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol.
-
Heat the reaction mixture to reflux and maintain for a period of 2-3 hours.
-
Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude S-alkyl isothiouronium salt.[2]
Step 2: Hydrolysis of the S-Alkyl Isothiouronium Salt
-
Dissolve the crude isothiouronium salt in an aqueous solution of a base, such as 10% sodium hydroxide.
-
Reflux the mixture for 2-3 hours to effect hydrolysis.
-
After cooling, carefully acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid).
-
The desired thiol product can then be extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed to yield the crude thiol.
-
Further purification can be achieved by distillation.[2]
References
An In-depth Technical Guide to the Solubility of Ethyl 2-bromohexanoate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-bromohexanoate in a range of common laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on qualitative solubility predictions based on established chemical principles and provides detailed experimental protocols for determining solubility.
Introduction to this compound
This compound is an organic compound with the chemical formula C8H15BrO2.[1][2] It is a derivative of hexanoic acid and is utilized in various organic synthesis applications.[3] Understanding its solubility is crucial for its effective use in reactions, purification processes, and formulation development.
Predicted Solubility in Common Laboratory Solvents
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a solute in a solvent. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound contains a polar ester group and a nonpolar alkyl chain, giving it a degree of both polar and nonpolar character. However, the influence of the six-carbon chain and the bromine atom suggests it is a relatively nonpolar molecule.
The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents, categorized by their polarity.
| Solvent | Formula | Polarity | Predicted Solubility of this compound | Rationale |
| Polar Protic Solvents | ||||
| Water | H₂O | High | Insoluble | The large nonpolar alkyl chain of this compound is expected to make it immiscible with the highly polar water. One source explicitly states the water solubility is not available, which often implies poor solubility for such compounds. A similar, smaller compound, ethyl bromoacetate, is also reported as insoluble in water.[4][5] |
| Methanol | CH₃OH | High | Sparingly Soluble to Soluble | Methanol is a polar protic solvent but has a shorter alkyl chain than ethanol, making it more polar. It may show some solubility due to the polar ester group. |
| Ethanol | C₂H₅OH | High | Soluble | Ethanol is a polar protic solvent that can engage in hydrogen bonding and has a nonpolar ethyl group, allowing it to dissolve a wider range of compounds. |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Soluble | DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of polar and nonpolar compounds.[6][7] |
| Acetone | C₃H₆O | Medium | Soluble | Acetone is a polar aprotic solvent with a significant dipole moment, making it a good solvent for many organic compounds. |
| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble | As an ester itself, ethyl acetate has a similar polarity to this compound, making it a very suitable solvent. |
| Nonpolar Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | Low | Soluble | Dichloromethane is a versatile solvent with a moderate polarity that can dissolve a wide array of organic compounds. |
| Chloroform | CHCl₃ | Low | Soluble | Similar to dichloromethane, chloroform is a good solvent for many organic molecules.[8] |
| Hexane | C₆H₁₄ | Low | Soluble | Hexane is a nonpolar solvent and is expected to readily dissolve the relatively nonpolar this compound. |
Experimental Protocols for Solubility Determination
The following are general experimental protocols to qualitatively and quantitatively determine the solubility of a compound like this compound.
3.1. Qualitative Solubility Test
This method is used to quickly determine if a compound is soluble, partially soluble, or insoluble in a particular solvent.
Materials:
-
This compound
-
A set of common laboratory solvents (as listed in the table above)
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer or stirring rod
-
Graduated pipettes or micropipettes
Procedure:
-
Add approximately 0.1 mL of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds, or stir thoroughly with a stirring rod.
-
Allow the mixture to stand for at least one minute and observe.
-
Observation:
-
Soluble: A clear, homogeneous solution is formed.
-
Partially Soluble: The solution is cloudy, or some of the solute remains undissolved.
-
Insoluble: Two distinct layers are visible, or the solute does not appear to dissolve at all.
-
-
Repeat the procedure for each solvent.
3.2. Quantitative Solubility Determination (Gravimetric Method)
This method provides a more precise measurement of solubility (e.g., in g/100 mL or mg/mL).
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Oven or vacuum oven
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial (e.g., add 1 mL of solute to 5 mL of solvent).
-
Seal the vial and place it on a shaker or use a magnetic stirrer to agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the mixture to stand, and then centrifuge it to sediment the undissolved solute.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.
-
Accurately weigh a clean, dry evaporating dish.
-
Dispense the filtered supernatant into the pre-weighed evaporating dish and record the exact volume.
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is preferred to facilitate evaporation at a lower temperature.
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it again.
-
The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent (mL)) * 100
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the qualitative solubility of a compound.
Caption: General workflow for qualitative solubility determination.
Conclusion
References
- 1. This compound | C8H15BrO2 | CID 79072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bangchemicals.com [bangchemicals.com]
- 3. 2-溴己酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. crystlechemipharma.com [crystlechemipharma.com]
- 5. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Identification of active compounds in ethyl acetate, chloroform, and N-hexane extracts from peels of Citrus aurantifolia from Maribaya, West Java, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomer Properties of (R)- and (S)-Ethyl 2-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)- and (S)-Ethyl 2-bromohexanoate are chiral molecules that serve as crucial building blocks in the asymmetric synthesis of a variety of pharmaceutical compounds. Their stereochemistry plays a pivotal role in determining the biological activity and pharmacological profile of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the properties, synthesis, and analysis of the (R)- and (S)-enantiomers of ethyl 2-bromohexanoate, tailored for professionals in research and drug development.
The differential biological activities of enantiomers are a cornerstone of modern pharmacology. For many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or even contribute to adverse effects. Consequently, the use of enantiomerically pure starting materials and intermediates is of paramount importance in the synthesis of single-enantiomer drugs.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | (R)-Ethyl 2-bromohexanoate (Computed) | (S)-Ethyl 2-bromohexanoate (Computed) | Racemic this compound (Experimental) |
| Molecular Formula | C₈H₁₅BrO₂[1][2][3] | C₈H₁₅BrO₂[4] | C₈H₁₅BrO₂[5] |
| Molecular Weight | 223.11 g/mol [1][2][3] | 223.11 g/mol [4] | 223.11 g/mol [5] |
| Appearance | - | - | Liquid |
| Boiling Point | - | - | 213-215 °C |
| Density | - | - | 1.221 g/mL at 25 °C |
| Refractive Index | - | - | n20/D 1.45 |
| Specific Rotation ([α]D) | Not available | Not available | 0° (by definition) |
Enantioselective Synthesis and Resolution
The preparation of enantiomerically pure (R)- and (S)-ethyl 2-bromohexanoate is a key step in their utilization as chiral building blocks. Several strategies can be employed, including asymmetric synthesis and the resolution of a racemic mixture.
Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers. Lipases are commonly used enzymes that can selectively catalyze the hydrolysis or transesterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This difference in reaction rate allows for the separation of the two enantiomers.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound (General Procedure)
This protocol is a generalized procedure based on common methodologies for lipase-catalyzed resolutions and should be optimized for specific laboratory conditions.
-
Enzyme Selection and Preparation: A suitable lipase (e.g., from Candida antarctica, Pseudomonas cepacia) is chosen. The enzyme may be used in its free form or immobilized on a solid support to improve stability and reusability.
-
Reaction Setup: Racemic this compound is dissolved in an appropriate organic solvent (e.g., toluene, hexane). A stoichiometric amount of an acyl acceptor (for transesterification) or water (for hydrolysis) is added.
-
Enzymatic Reaction: The lipase is added to the reaction mixture, which is then incubated at a controlled temperature with agitation. The progress of the reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the substrate and product.
-
Work-up and Separation: Once the desired conversion (typically around 50% for optimal resolution) is reached, the enzyme is filtered off. The reaction mixture is then worked up to separate the unreacted this compound enantiomer from the product of the enzymatic reaction. This is typically achieved by extraction and column chromatography.
-
Purification: The separated enantiomers are further purified by distillation or chromatography.
Lipase-catalyzed kinetic resolution of racemic this compound.
Analytical Methods for Enantiomeric Separation
Accurate determination of the enantiomeric purity of (R)- and (S)-ethyl 2-bromohexanoate is crucial. Chiral chromatography is the most widely used technique for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC Analysis of this compound Enantiomers (General Method)
This is a general method and the specific column and mobile phase should be optimized.
-
Column: A chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamates), is used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used in normal-phase mode. The exact ratio is optimized to achieve baseline separation.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for analysis.
-
Sample Preparation: A dilute solution of the this compound sample is prepared in the mobile phase.
-
Analysis: The sample is injected onto the column, and the chromatogram is recorded. The retention times of the two enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess.
General workflow for chiral HPLC analysis.
Application in Drug Development
(R)- and (S)-Ethyl 2-bromohexanoate are valuable chiral building blocks in the synthesis of several important pharmaceuticals. Their stereochemistry is directly translated into the final drug molecule, dictating its therapeutic efficacy.
Synthesis of Angiotensin II Receptor Antagonists
One of the notable applications of these enantiomers is in the synthesis of angiotensin II receptor blockers (ARBs), such as Valsartan. The stereocenter in the valine-derived portion of Valsartan is crucial for its activity, and the synthesis often involves the use of an appropriate chiral starting material. While not a direct precursor in all synthetic routes, the principles of using chiral halo-esters are central to many asymmetric syntheses in this class.
Synthesis of ACE Inhibitors
Angiotensin-converting enzyme (ACE) inhibitors are another class of drugs where stereochemistry is critical for activity. The synthesis of many ACE inhibitors involves the use of chiral amino acid derivatives or other chiral building blocks. While specific examples directly using this compound are not prominently documented in publicly available literature, the use of alpha-haloesters in the stereoselective synthesis of key intermediates is a common strategy.
Application of enantiomers in pharmaceutical synthesis.
Biological and Toxicological Considerations
While direct studies on the stereoselective biological activity and toxicity of (R)- and (S)-ethyl 2-bromohexanoate are limited, the broader class of α-haloesters is known to exhibit biological effects. These compounds are electrophilic and can react with biological nucleophiles such as amino and sulfhydryl groups in proteins and peptides. This reactivity is the basis for both their utility in synthesis and their potential toxicity.
The stereochemistry of such interactions can be significant. It is plausible that the (R)- and (S)-enantiomers of this compound could exhibit different rates of reaction with chiral biological macromolecules, leading to stereoselective toxicity or metabolism. Further research in this area is warranted to fully characterize the safety profiles of these important synthetic intermediates.
Conclusion
(R)- and (S)-Ethyl 2-bromohexanoate are indispensable chiral building blocks in modern pharmaceutical synthesis. A thorough understanding of their stereoisomeric properties, including methods for their enantioselective synthesis and analysis, is essential for researchers and drug development professionals. This guide has provided an overview of the key technical aspects related to these compounds, highlighting the importance of chirality in the development of safe and effective medicines. The continued development of efficient and scalable methods for the preparation and analysis of these and other chiral intermediates will remain a critical area of focus in the pharmaceutical industry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound, (R)- | C8H15BrO2 | CID 7000059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, (S)- | C8H15BrO2 | CID 6993581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C8H15BrO2 | CID 79072 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fundamental reactivity of alpha-bromo esters
An In-Depth Technical Guide to the Fundamental Reactivity of α-Bromo Esters
For: Researchers, Scientists, and Drug Development Professionals
Abstract
α-Bromo esters are a pivotal class of organic compounds, serving as versatile intermediates in a myriad of chemical transformations. Their unique structural motif, featuring an ester functionality and a bromine atom on the adjacent carbon, imparts a rich and diverse reactivity profile. This guide provides a comprehensive exploration of the fundamental reactivity of α-bromo esters, including their participation in nucleophilic substitutions, elimination reactions, enolate formations, and radical processes. Key transformations such as the Reformatsky reaction, Gabriel synthesis, Blaise reaction, and their role as initiators in Atom Transfer Radical Polymerization (ATRP) are discussed in detail. This document aims to serve as a technical resource, offering structured data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and application of α-bromo ester chemistry in research and development.
Introduction: Structural Features and Intrinsic Reactivity
α-Bromo esters are characterized by the presence of a bromine atom on the carbon alpha (α) to a carbonyl group of an ester. This arrangement creates two primary sites of electrophilicity: the carbonyl carbon and the α-carbon. The bromine atom is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic attack (SN2 reaction).[1][2] Furthermore, the electron-withdrawing nature of both the ester and the bromine atom increases the acidity of the α-proton, facilitating enolate formation under appropriate basic conditions. This dual reactivity allows α-bromo esters to serve as precursors to a wide array of functional groups and carbon skeletons.
The fundamental reactivity pathways of α-bromo esters are summarized below. These pathways, including substitution, elimination, enolate formation, and radical initiation, form the core of their synthetic utility.
Spectroscopic Properties
The structural features of α-bromo esters are readily identifiable through standard spectroscopic techniques. The data for a representative compound, ethyl bromoacetate, is summarized below.
| Table 1: Spectroscopic Data for Ethyl Bromoacetate | |
| Technique | Characteristic Features |
| 1H NMR (CDCl3, 300 MHz) | δ 4.24 (q, 2H, -OCH2CH3), δ 3.84 (s, 2H, Br-CH2-), δ 1.31 (t, 3H, -OCH2CH3)[3] |
| 13C NMR (CDCl3) | δ 167.1 (C=O), δ 62.5 (-OCH2-), δ 25.8 (Br-CH2-), δ 14.0 (-CH3) |
| IR (neat) | ~1750 cm-1 (C=O stretch, strong)[4] |
| MS (EI) | m/z 166/168 (M+, bromine isotopes), 121/123, 93, 88 |
Reactions at the α-Carbon
Nucleophilic Substitution (SN2) Reactions
The primary mode of reactivity for α-bromo esters is the SN2 reaction, where the bromine atom is displaced by a wide range of nucleophiles. The proximity of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making these compounds significantly more reactive towards SN2 displacement than their corresponding alkyl bromides.[2]
A classic application of this reactivity is the Gabriel Synthesis for the preparation of α-amino acids from α-bromo esters. This method avoids the over-alkylation often encountered when using ammonia as a nucleophile.[5][6] The reaction involves the alkylation of potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine.[7][8]
-
Alkylation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend potassium phthalimide (1.85 g, 10 mmol) in 50 mL of anhydrous dimethylformamide (DMF).[9]
-
Add ethyl bromoacetate (1.67 g, 10 mmol) to the suspension.
-
Heat the mixture to 100 °C and stir for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Collect the resulting precipitate (N-phthaloylglycine ethyl ester) by vacuum filtration, wash with cold water, and dry.
-
Hydrazinolysis (Ing-Manske Procedure): Suspend the dried intermediate in 50 mL of ethanol in a round-bottom flask.[7]
-
Add hydrazine hydrate (0.5 mL, ~10 mmol) and heat the mixture to reflux for 1-2 hours. A thick precipitate of phthalhydrazide will form.[10]
-
Cool the mixture and acidify with dilute HCl to pH ~1 to precipitate any remaining phthalhydrazide.
-
Filter the mixture to remove the solid phthalhydrazide.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl glycinate hydrochloride salt. The free amine can be obtained by neutralization with a base followed by extraction.
Elimination Reactions
When treated with a non-nucleophilic or sterically hindered base, α-bromo esters undergo an E2 elimination reaction to yield α,β-unsaturated esters.[11] Pyridine is a commonly used base for this transformation, as it is typically not nucleophilic enough to cause significant substitution.[12] This reaction is a valuable method for introducing carbon-carbon double bonds in conjugation with an ester group.
-
In a round-bottom flask, dissolve ethyl α-bromopropionate (1.81 g, 10 mmol) in 20 mL of pyridine.
-
Heat the solution to reflux (approx. 115 °C) for 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and dilute with 50 mL of diethyl ether.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove pyridine, saturated NaHCO3 solution (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield ethyl acrylate. Further purification can be achieved by distillation.
| Table 2: Representative Elimination and Substitution Reactions | ||||
| Substrate | Reagent(s) | Reaction Type | Product | Typical Yield |
| Ethyl 2-bromopropionate | Pyridine, heat | E2 Elimination | Ethyl crotonate | Good to excellent |
| Ethyl bromoacetate | Potassium Phthalimide, then N2H4 | Gabriel Synthesis (SN2) | Ethyl glycinate | High[10] |
| Ethyl 2-bromoisobutyrate | Sodium Azide (NaN3) | SN2 | Ethyl 2-azidoisobutyrate | >90% |
| Ethyl 2-bromophenylacetate | Trityl thiol, DIEA | SN2 | Ethyl 2-(tritylthio)phenylacetate | High[13] |
Reactions Involving Metal Enolates
The Reformatsky Reaction
The Reformatsky reaction is a cornerstone of α-bromo ester chemistry, involving the formation of an organozinc reagent (a zinc enolate) which then adds to an aldehyde or ketone to produce a β-hydroxy ester.[14][15] A key advantage over Grignard or organolithium reagents is that the zinc enolate is generally unreactive towards the ester functionality, preventing self-condensation.[16]
The reaction is initiated by the oxidative addition of zinc metal into the carbon-bromine bond.[16] The resulting organozinc compound, often called a Reformatsky enolate, then coordinates to the carbonyl oxygen of the aldehyde or ketone before C-C bond formation.
-
Zinc Activation: Place zinc dust (1.3 g, 20 mmol) in a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Heat the zinc under vacuum and then cool under a nitrogen atmosphere. Add a small crystal of iodine to activate the surface.
-
Add 20 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a mixture of ethyl bromoacetate (1.67 g, 10 mmol) and acetone (0.58 g, 10 mmol) in 10 mL of anhydrous THF.
-
Add a small portion of the mixture to the zinc suspension and warm gently to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Add the remaining mixture dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.
-
Cool the reaction to 0 °C and quench by slowly adding 20 mL of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting crude β-hydroxy ester (ethyl 3-hydroxy-3-methylbutanoate) by column chromatography or distillation.
| Table 3: Selected Yields for the Catalytic Enantioselective Reformatsky Reaction | ||
| Aldehyde/Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Methoxybenzaldehyde | 95 | 96 |
| 2,4-Dimethylbenzaldehyde | 95 | 91 |
| 4-(Trifluoromethyl)benzaldehyde | 90 | 95 |
| Acetophenone | 95 | 94 |
| 2-Bromoacetophenone | 93 | 85 |
| Data from a Me₂Zn-mediated reaction with ethyl iodoacetate and a prolinol ligand.[17] |
The Blaise Reaction
The Blaise reaction is analogous to the Reformatsky reaction but uses a nitrile as the electrophile instead of an aldehyde or ketone.[18] The initial product is a metalloimine intermediate, which upon hydrolysis yields a β-ketoester.[19][20] This reaction provides a powerful route to 1,3-dicarbonyl compounds. An improved procedure developed by Kishi enhances yields by using activated zinc and THF as the solvent.[1][21]
-
Zinc Activation: Activate zinc dust (1.3 g, 20 mmol) as described in the Reformatsky protocol.
-
Add 15 mL of anhydrous THF and benzonitrile (1.03 g, 10 mmol) to the flask.
-
Add ethyl bromoacetate (2.5 g, 15 mmol, 1.5 equiv) dropwise to the stirred suspension at reflux over 30 minutes.
-
After the addition, continue refluxing for an additional hour.
-
Workup for β-Ketoester: Cool the reaction to room temperature and dilute with 15 mL of THF.[21]
-
Pour the mixture into 20 mL of 1 M HCl and stir vigorously for 30 minutes to hydrolyze the intermediate.[18]
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with saturated NaHCO3 solution and brine, then dry over anhydrous Na2SO4.
-
Concentrate under reduced pressure and purify by column chromatography to yield ethyl benzoylacetate.
Radical Reactions: Atom Transfer Radical Polymerization (ATRP)
α-Bromo esters, particularly those with additional substitution at the α-position (e.g., ethyl α-bromoisobutyrate), are highly effective initiators for Atom Transfer Radical Polymerization (ATRP).[22] ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures.[23]
The process involves the reversible activation of the dormant polymer chain (capped with a bromine atom) by a transition metal complex (typically copper(I)) to form a propagating radical and the oxidized metal complex (copper(II)-bromide).[23] The low, persistent concentration of radicals minimizes termination events, leading to controlled chain growth.
The efficiency of an α-bromo ester as an initiator is quantified by its activation rate constant (kact). This constant is highly dependent on the substitution at the α-carbon and the nature of the ester group.
| Table 4: Activation Rate Constants (kact) for Common α-Bromo Ester ATRP Initiators | ||
| Initiator | Structure | Relative kact Ratio |
| Primary (e.g., Methyl bromoacetate) | Br-CH2-COOR | ~1 |
| Secondary (e.g., Methyl 2-bromopropionate) | CH3-CH(Br)-COOR | ~10 |
| Tertiary (e.g., Ethyl 2-bromoisobutyrate) | (CH3)2-C(Br)-COOR | ~80 |
| Benzylic (e.g., Ethyl α-bromophenylacetate) | Ph-CH(Br)-COOR | ~140,000 (with α-Ph and α-C(O)OEt) |
| Data represents relative activation rates with a Cu(I) catalyst system.[22][24] |
Conclusion
α-Bromo esters exhibit a rich and synthetically valuable reactivity profile governed by the interplay between the α-bromo substituent and the ester functionality. They readily participate in nucleophilic substitution and base-induced elimination reactions at the α-carbon. Furthermore, they serve as exceptional precursors for the generation of metal enolates in classic C-C bond-forming reactions like the Reformatsky and Blaise reactions. Their role as highly efficient initiators in Atom Transfer Radical Polymerization has cemented their importance in modern polymer chemistry. A thorough understanding of these fundamental reactivity modes, supported by quantitative data and robust protocols, is essential for leveraging the full synthetic potential of this important class of chemical intermediates.
References
- 1. Blaise Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Ethyl-α-bromophenyl acetate [webbook.nist.gov]
- 3. Ethyl bromoacetate(105-36-2) 1H NMR spectrum [chemicalbook.com]
- 4. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. byjus.com [byjus.com]
- 15. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 16. recnotes.com [recnotes.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Blaise reaction - Wikipedia [en.wikipedia.org]
- 19. Blaise_reaction [chemeurope.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Blaise Reaction [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 24. pubs.acs.org [pubs.acs.org]
The Genesis of a Key Synthetic Building Block: The Initial Synthesis and Discovery of Ethyl 2-bromohexanoate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromohexanoate, a versatile reagent in organic synthesis, has played a significant role as a key intermediate in the construction of more complex molecular architectures. Its utility lies in the presence of two reactive centers: an ester functionality and an alpha-bromo substituent, which allows for a variety of chemical transformations. This technical guide delves into the historical context of the discovery of the foundational reactions that enable its synthesis and provides a detailed account of the experimental procedures that would have been employed for its initial preparation. While a singular, dated discovery of this compound is not prominently documented, its synthesis is a direct application of two cornerstone reactions in organic chemistry: the Hell-Volhard-Zelinsky reaction and the Fischer-Speier esterification.
The Foundational Discoveries: Paving the Way for α-Bromo Esters
The journey to the synthesis of this compound begins with the independent work of three chemists in the late 19th century: Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky. Their collective efforts led to the development of a robust method for the α-halogenation of carboxylic acids, a reaction now famously known as the Hell-Volhard-Zelinsky (HVZ) reaction. This discovery was a pivotal moment in synthetic organic chemistry, providing a reliable route to a class of compounds that would become invaluable in the synthesis of amino acids and other complex molecules.
The subsequent development of the Fischer-Speier esterification in 1895 by Emil Fischer and Arthur Speier provided an efficient method for converting carboxylic acids into their corresponding esters.[1] This reaction, catalyzed by a strong acid, offered a straightforward pathway to introduce the ethyl ester functionality, completing the synthetic route to this compound.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference. This data is crucial for the identification and characterization of the compound.
| Property | Value |
| Molecular Formula | C₈H₁₅BrO₂ |
| Molecular Weight | 223.11 g/mol |
| Boiling Point | 213-215 °C (lit.) |
| Density | 1.221 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.45 (lit.) |
| ¹H NMR (CDCl₃) | δ 4.23 (q, 2H), 4.17 (t, 1H), 2.05-1.85 (m, 2H), 1.55-1.20 (m, 7H), 0.92 (t, 3H) |
| Infrared (IR) Spectrum | ν C=O (ester) ~1735 cm⁻¹ |
Experimental Protocols for the Initial Synthesis
The initial synthesis of this compound would have been a two-step process, beginning with the α-bromination of hexanoic acid via the Hell-Volhard-Zelinsky reaction, followed by the Fischer-Speier esterification of the resulting 2-bromohexanoic acid.
Step 1: Synthesis of 2-Bromohexanoic Acid via the Hell-Volhard-Zelinsky Reaction
This protocol is based on the established methodology of the HVZ reaction.
Materials:
-
Hexanoic acid
-
Red phosphorus (catalytic amount)
-
Bromine
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of hexanoic acid and a catalytic amount of red phosphorus is placed.
-
The mixture is gently heated.
-
Bromine is added dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition of bromine is complete, the reaction mixture is heated to reflux until the evolution of hydrogen bromide gas ceases.
-
The reaction mixture is then cooled to room temperature.
-
Water is slowly added to the reaction mixture to hydrolyze the intermediate acyl bromide.
-
The resulting 2-bromohexanoic acid is then isolated and purified, typically by distillation under reduced pressure.
Step 2: Synthesis of this compound via Fischer-Speier Esterification
This protocol outlines the esterification of the previously synthesized 2-bromohexanoic acid.
Materials:
-
2-Bromohexanoic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask, 2-bromohexanoic acid is dissolved in an excess of absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by the removal of water, if a Dean-Stark apparatus is used.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess ethanol is removed by distillation.
-
The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a dilute solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
The organic layer is then washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.
Visualizing the Synthetic Pathway and Logic
The synthesis of this compound is a logical sequence of two well-established named reactions. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying chemical transformations.
Logical Relationships in the Context of Synthetic Chemistry
The development and application of this compound is a prime example of the logical progression of synthetic organic chemistry. The discovery of a general and reliable reaction (the HVZ reaction) for the synthesis of a class of compounds (α-bromo acids) directly enabled the preparation of a wide range of derivatives, including their esters. The logical relationship can be visualized as a branching pathway where a foundational discovery opens up avenues for the creation of new and useful molecules. Early applications of α-bromo esters were primarily as alkylating agents in various condensation reactions, such as the Reformatsky and Blaise reactions, further highlighting their importance as versatile synthetic intermediates.[2]
Conclusion
The initial synthesis of this compound was not a singular event of discovery but rather a logical extension of the groundbreaking work of Hell, Volhard, Zelinsky, Fischer, and Speier. The development of the Hell-Volhard-Zelinsky reaction provided the essential tool for the α-bromination of carboxylic acids, and the Fischer-Speier esterification offered a direct route to the corresponding esters. Together, these two reactions form a powerful and reliable synthetic sequence that has provided chemists with a valuable building block for over a century. This guide has provided a comprehensive overview of the historical context, experimental procedures, and the logical framework surrounding the initial synthesis of this compound, offering valuable insights for researchers and professionals in the field of chemical and pharmaceutical sciences.
References
A Comprehensive Technical Guide to Ethyl 2-bromohexanoate: Properties, Analysis, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the physicochemical properties of Ethyl 2-bromohexanoate, detailed experimental protocols for their determination, and a recommended quality control workflow for its synthesis and purification. This document is intended to serve as a valuable resource for professionals in research, development, and quality assurance within the pharmaceutical and chemical industries.
Core Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in further synthetic processes and drug development. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molar Mass | 223.11 g/mol | [1][2][3][4] |
| Refractive Index (n20/D) | 1.45 (lit.) | [4][5] |
| Molecular Formula | C8H15BrO2 | [1] |
| Density | 1.221 g/mL at 25 °C (lit.) | [4][5] |
| Boiling Point | 213-215 °C (lit.) | [4][5] |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is crucial for its identification and quality assessment. The following sections detail the methodologies for measuring its refractive index and molar mass.
Determination of Refractive Index
The refractive index of a liquid is a measure of how light propagates through it and is a critical parameter for purity assessment. Several methods can be employed for this measurement.
1. Abbe Refractometer: This is the most common and straightforward method for determining the refractive index of liquids.
-
Principle: The Abbe refractometer measures the critical angle of total internal reflection of a thin layer of the liquid sample placed between two prisms.
-
Procedure:
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Apply a few drops of this compound onto the surface of the measuring prism.
-
Close the prism assembly to spread the liquid into a thin film.
-
While looking through the eyepiece, adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
If necessary, adjust the dispersion compensator to eliminate any color fringe at the boundary.
-
Read the refractive index value directly from the instrument's scale.
-
Perform the measurement at a constant temperature, typically 20°C, as the refractive index is temperature-dependent.
-
2. Michelson Interferometer: For higher precision measurements, a Michelson interferometer can be utilized.[1]
-
Principle: This method measures the change in the optical path length of a laser beam as it passes through the liquid sample.[1] The refractive index is determined by counting the interference fringes that shift as the sample is introduced into or removed from the light path, or as the path length through the sample is varied.[1]
-
Procedure:
-
Set up the Michelson interferometer with a stable laser source.
-
A transparent cell of known path length is placed in one arm of the interferometer.
-
Initially, the cell is empty (filled with air), and the interference fringe pattern is recorded.
-
The liquid sample (this compound) is then introduced into the cell.
-
The introduction of the liquid changes the optical path length, causing a shift in the interference fringes.
-
The number of fringes that shift is carefully counted.
-
The refractive index of the liquid can be calculated using the number of fringe shifts, the wavelength of the laser, and the path length of the cell.
-
Determination of Molar Mass
Mass spectrometry is the definitive technique for determining the molar mass of a compound with high accuracy and sensitivity.[6][7]
1. Electron Ionization Mass Spectrometry (EI-MS):
-
Principle: In the ion source of the mass spectrometer, molecules of the sample are bombarded with a high-energy electron beam. This causes the molecule to lose an electron, forming a positively charged molecular ion (M+•). The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion, from which the molar mass is determined.[8]
-
Procedure:
-
Sample Introduction: A small, diluted sample of this compound is introduced into the mass spectrometer. For volatile liquids, this is typically done via a heated inlet system or by direct injection.[9]
-
Ionization: The sample molecules are vaporized and then ionized by an electron beam in the ion source.[9]
-
Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them according to their m/z ratio.[9]
-
Detection: The separated ions are detected, and their abundance is recorded.[9]
-
Data Analysis: The output is a mass spectrum, which is a plot of ion abundance versus m/z. The peak corresponding to the intact molecular ion is identified to determine the molar mass of the compound. For this compound, a prominent peak at an m/z corresponding to the molecular weight of approximately 223.11 would be expected.
-
Quality Control Workflow for this compound Synthesis
Ensuring the purity and identity of synthesized this compound is paramount, especially in the context of drug development. A robust quality control (QC) workflow integrates analytical checks at various stages of the manufacturing process.[10][11]
Caption: Quality Control Workflow for this compound Synthesis.
This diagram illustrates a logical progression from raw materials to the final, quality-assured product. In-process controls are vital for monitoring the reaction and purification steps, allowing for real-time adjustments.[12] The final quality control stage confirms the identity, purity, and key physicochemical properties of the this compound before its release for further use.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uotechnology.edu.iq [uotechnology.edu.iq]
- 5. 2-溴己酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Virtual Labs [ccnsb06-iiith.vlabs.ac.in]
- 7. issr.edu.kh [issr.edu.kh]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. Virtual Labs [ccnsb06-iiith.vlabs.ac.in]
- 10. Quality Control in Chemical Industry: Policies & Regulations [elchemy.com]
- 11. reagent.co.uk [reagent.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Ethyl 2-Bromohexanoate: A Versatile Alkylating Agent for Amines and Phenols in Modern Synthesis
Abstract
In the landscape of pharmaceutical and fine chemical synthesis, the strategic introduction of alkyl groups onto nitrogen and oxygen atoms is a cornerstone of molecular design. Ethyl 2-bromohexanoate has emerged as a valuable and versatile reagent for this purpose, enabling the formation of key C-N and C-O bonds. This technical guide provides an in-depth exploration of the application of this compound as an alkylating agent for a diverse range of primary and secondary amines, as well as phenolic compounds. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the critical experimental parameters that govern reaction success, including selectivity and yield. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Strategic Importance of N- and O-Alkylation
The alkylation of amines and phenols is a fundamental transformation in organic chemistry, pivotal to the synthesis of a vast array of biologically active molecules and functional materials. For amines, N-alkylation is a key step in the preparation of more complex secondary and tertiary amines, which are prevalent scaffolds in pharmaceuticals. For phenols, O-alkylation, most notably through the Williamson ether synthesis, provides access to aryl ethers, a common motif in drug molecules and natural products.
This compound, an α-bromo ester, offers a unique combination of reactivity and functionality. The presence of the bromine atom at the α-position to the ester carbonyl group enhances its electrophilicity, making it a potent alkylating agent for nucleophiles like amines and phenoxides. The ethyl ester and the hexanoate chain provide handles for further synthetic modifications or can be integral parts of the target molecule's structure, influencing properties such as lipophilicity and metabolic stability.
This guide will provide a detailed examination of the two primary applications of this compound as an alkylating agent: the N-alkylation of amines and the O-alkylation of phenols.
N-Alkylation of Amines with this compound
The reaction of amines with alkyl halides, such as this compound, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the bromine atom, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.
Mechanistic Considerations and the Challenge of Over-Alkylation
A primary challenge in the N-alkylation of primary amines is the potential for over-alkylation. The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine.[2] This can result in a mixture of products, complicating purification and reducing the yield of the desired secondary amine.
Several strategies can be employed to mitigate over-alkylation:
-
Stoichiometry Control: Using a large excess of the primary amine can statistically favor the mono-alkylation product.
-
Choice of Base: The use of specific bases can influence the selectivity of the reaction. Cesium carbonate (Cs₂CO₃) is particularly effective in promoting mono-N-alkylation, a phenomenon often referred to as the "cesium effect".[3][4][5] The high solubility of cesium carbonate in organic solvents and its ability to form a less tightly bound ion pair with the deprotonated amine are thought to contribute to this enhanced selectivity.[6][7]
-
Reaction Conditions: Careful control of temperature and reaction time is crucial. Lower temperatures and shorter reaction times can help to minimize the extent of the second alkylation reaction.
Diagram 1: N-Alkylation Workflow
Caption: General workflow for the N-alkylation of amines.
Experimental Protocol: N-Alkylation of a Secondary Amine
This protocol describes a general procedure for the N-alkylation of a secondary amine with this compound.
Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| Secondary Amine (e.g., Morpholine) | 87.12 | 10.0 | 1.0 |
| This compound | 223.10 | 11.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 1.5 |
| Acetonitrile (anhydrous) | 41.05 | - | - |
Procedure
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (10.0 mmol, 1.0 eq.) and anhydrous acetonitrile (40 mL).
-
Add potassium carbonate (15.0 mmol, 1.5 eq.) to the stirred solution.
-
Slowly add this compound (11.0 mmol, 1.1 eq.) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated amine.
O-Alkylation of Phenols with this compound
The O-alkylation of phenols with this compound is a classic example of the Williamson ether synthesis.[8] This reaction also proceeds via an SN2 mechanism, where a phenoxide ion, generated by the deprotonation of the phenol with a base, acts as the nucleophile.
Mechanistic Considerations and C- vs. O-Alkylation
A key consideration in the alkylation of phenols is the competition between O-alkylation (at the oxygen atom) and C-alkylation (at the aromatic ring). The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites. While O-alkylation is generally favored, the reaction conditions can influence the selectivity.
-
Solvent: Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile, are generally preferred for O-alkylation. These solvents solvate the cation of the base but do not strongly solvate the phenoxide anion, leaving it more available to act as a nucleophile. Protic solvents can hydrogen bond with the phenoxide oxygen, hindering its nucleophilicity and potentially favoring C-alkylation.
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is typically sufficient to deprotonate the phenol without promoting side reactions.[9][10] Stronger bases are generally not required and may lead to undesired side reactions.
-
Temperature: The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.
Diagram 2: O-Alkylation Workflow
Caption: General workflow for the O-alkylation of phenols.
Experimental Protocol: O-Alkylation of a Substituted Phenol
This protocol provides a detailed procedure for the O-alkylation of a substituted phenol with this compound, adapted from a known synthesis.[11]
Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 4-Hydroxyacetophenone | 136.15 | 10.0 | 1.0 |
| This compound | 223.10 | 12.5 | 1.25 |
| Potassium Carbonate (K₂CO₃), pulverized | 138.21 | 12.5 | 1.25 |
| Butan-2-one (MEK) | 72.11 | - | - |
Procedure
-
In a 250 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, combine 4-hydroxyacetophenone (10.0 mmol, 1.0 eq.), pulverized potassium carbonate (12.5 mmol, 1.25 eq.), and butan-2-one (75 mL).
-
Stir the mixture at reflux for 2 hours to ensure the formation of the potassium phenoxide.
-
Add this compound (12.5 mmol, 1.25 eq.) dropwise to the refluxing suspension.
-
Continue to heat the reaction mixture at reflux for an additional 10-16 hours.
-
Monitor the reaction by TLC until the starting phenol is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with butan-2-one.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure ethyl 2-(4-acetylphenoxy)hexanoate.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed and is a lachrymator.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this reagent.
-
Handling: Work in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[12] In case of skin contact, wash off immediately with plenty of water.[13] If swallowed, do not induce vomiting and seek immediate medical attention.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a highly effective and versatile alkylating agent for both amines and phenols. The SN2 reactions proceed readily under relatively mild conditions, providing access to a wide range of N- and O-alkylated products that are valuable intermediates in drug discovery and development. By understanding the underlying reaction mechanisms and carefully controlling experimental parameters such as stoichiometry, choice of base, solvent, and temperature, researchers can successfully mitigate common side reactions like over-alkylation of amines and C-alkylation of phenols. The protocols provided in this guide offer a solid foundation for the successful application of this compound in synthetic endeavors.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Nucleophilic Substitution with Ethyl 2-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism, protocols, and competing pathways involved in the nucleophilic substitution reactions of ethyl 2-bromohexanoate. This versatile secondary α-bromo ester serves as a valuable building block in organic synthesis, allowing for the introduction of various functional groups at the α-position, which is a common strategy in the development of pharmaceutical agents.
Reaction Mechanism and Stereochemistry
This compound is a secondary alkyl halide, and as such, can undergo nucleophilic substitution through both Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) mechanisms. The operative pathway is highly dependent on the reaction conditions, including the strength of the nucleophile, the solvent, and the temperature.
Sₙ2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group (backside attack). This leads to an inversion of stereochemistry at the chiral center. The reaction rate is dependent on the concentration of both the this compound and the nucleophile. Strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMSO, acetone) favor the Sₙ2 pathway. Given the secondary nature of the substrate, steric hindrance is a factor, but Sₙ2 reactions are generally feasible.
Sₙ1 Mechanism: This is a two-step process involving the formation of a planar carbocation intermediate upon the slow departure of the bromide ion. The nucleophile can then attack the carbocation from either face, leading to a racemic or near-racemic mixture of products. This pathway is favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can stabilize the carbocation intermediate.
Competition with Elimination (E2): As a secondary halide, this compound is also susceptible to elimination reactions, primarily through the E2 (Elimination Bimolecular) mechanism, which competes with Sₙ2 substitution. The E2 pathway is favored by strong, sterically hindered bases and higher temperatures. The use of strong, non-bulky nucleophiles that are also weak bases (e.g., azide, cyanide) will favor Sₙ2 over E2. Conversely, strong, bulky bases like potassium tert-butoxide would strongly favor elimination. The use of hydroxide as a nucleophile can lead to a mixture of substitution and elimination products.
Data Presentation: Nucleophilic Substitution Reactions
The following table summarizes typical nucleophilic substitution reactions with this compound, including representative conditions and yields based on established protocols for similar substrates.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) | Ref. |
| Fluoride (F⁻) | Potassium Fluoride (KF) | Acetamide | 140 | 4-5 | Ethyl 2-fluorohexanoate | 45-54 | |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMSO | 25-50 | 12-24 | Ethyl 2-azidohexanoate | 80-95 (estimated) | |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | 90 | 2 | Ethyl 2-cyanohexanoate | ~85 (estimated for secondary halides) | |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Aqueous Ethanol | Reflux | 2-4 | Ethyl 2-hydroxyhexanoate | 60-80 (substitution product) |
Note: Yields for azide and cyanide reactions are estimated based on typical outcomes for Sₙ2 reactions on secondary halides with these nucleophiles.
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Special care should be taken when working with sodium cyanide, which is highly toxic.
Protocol 3.1: Synthesis of Ethyl 2-fluorohexanoate
This protocol is adapted from a literature procedure.
Materials:
-
This compound (80 g, 0.36 mol)
-
Acetamide (38.5 g)
-
Potassium fluoride (38.6 g, 0.65 mol)
-
Tetra-n-butylammonium fluoride (2.7 mL)
-
Dichloromethane
-
Saturated sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a 1-L flask equipped with a mechanical stirrer, thermometer, and condenser under an argon atmosphere, charge acetamide and this compound.
-
Heat the mixture to 80°C until a solution is formed.
-
Add potassium fluoride and tetra-n-butylammonium fluoride.
-
Heat the resulting mixture to 140°C with rapid stirring for 4-5 hours.
-
Cool the reaction mixture to 90°C and pour it into 600 mL of ice.
-
Rinse the reaction flask with water (100 mL) and dichloromethane (100 mL) and add to the ice mixture.
-
Extract the aqueous phase with dichloromethane (4 x 200 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to an oil at 40°C / 7 mm Hg.
-
Purify the crude product by vacuum distillation (36–37°C / 0.8-0.9 mm Hg) to afford pure ethyl 2-fluorohexanoate.
Protocol 3.2: Representative Synthesis of Ethyl 2-azidohexanoate
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMSO.
-
Add sodium azide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50°C) for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash chromatography if necessary.
Protocol 3.3: Representative Synthesis of Ethyl 2-cyanohexanoate
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a fume hood and have an appropriate quench solution (e.g., bleach) available.
-
To a solution of this compound (1 equivalent) in DMSO, add sodium cyanide (1.5 - 1.8 equivalents).
-
Heat the reaction mixture to approximately 90°C for 2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture to room temperature and pour it into a large volume of ice water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify by vacuum distillation or column chromatography.
Protocol 3.4: Representative Synthesis of Ethyl 2-hydroxyhexanoate
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC. Be aware that saponification of the ester is a potential side reaction.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with dilute HCl.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography to separate the desired product from any elimination byproducts and unreacted starting material.
Visualizations
General Sₙ2 Mechanism
Application Notes and Protocols: Synthesis of a Tertiary Alcohol via Grignard Reaction with Ethyl 2-bromohexanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive laboratory protocol for the synthesis of a tertiary alcohol utilizing a Grignard reaction. Specifically, it details the reaction of methylmagnesium bromide with ethyl 2-bromohexanoate. The protocol covers necessary reagents, equipment, safety precautions, a detailed step-by-step procedure, and methods for purification and characterization of the product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of primary, secondary, and tertiary alcohols from the reaction of an organomagnesium halide (Grignard reagent) with various carbonyl compounds.[1][2] When an ester is used as the carbonyl-containing substrate, it reacts with two equivalents of the Grignard reagent to yield a tertiary alcohol.[3][4][5] The initial reaction involves a nucleophilic acyl substitution to form a ketone intermediate, which is more reactive than the starting ester and subsequently undergoes a rapid second nucleophilic addition by another equivalent of the Grignard reagent.[3]
This protocol outlines the synthesis of 2-bromo-3-methylheptan-3-ol by reacting this compound with methylmagnesium bromide.
Safety Precautions
The Grignard reaction is highly exothermic and requires strict adherence to safety protocols.[6]
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be thoroughly flame-dried or oven-dried immediately before use to eliminate any adsorbed moisture.[7][8] Anhydrous solvents are essential. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Flammable Solvents: Diethyl ether and tetrahydrofuran (THF) are extremely flammable and volatile. Ensure the reaction is performed in a certified chemical fume hood, and all potential ignition sources are removed from the vicinity.
-
Exothermic Reaction: The formation and reaction of Grignard reagents are exothermic and can lead to a runaway reaction if the addition of reagents is not carefully controlled. An ice bath must be readily available to manage the reaction temperature.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Magnesium Turnings | Mg | 24.31 | 1.33 g | 54.7 |
| Iodine | I₂ | 253.81 | 1 crystal | - |
| Bromomethane | CH₃Br | 94.94 | 5.00 g (3.47 mL) | 52.7 |
| This compound | C₈H₁₅BrO₂ | 223.11 | 5.00 g | 22.4 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 50 mL | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - |
Experimental Protocol
4.1. Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be rigorously flame-dried under a stream of nitrogen or argon and allowed to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings (1.33 g) and a single crystal of iodine in the reaction flask. Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface.[7] Allow the flask to cool.
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromomethane (5.00 g) in 40 mL of anhydrous diethyl ether.
-
Initiation: Add approximately 5 mL of the bromomethane solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution. If the reaction does not start, gentle warming with a heat gun or the addition of a small amount of pre-formed Grignard reagent may be necessary.
-
Grignard Formation: Once the reaction has started, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting dark gray solution is the methylmagnesium bromide Grignard reagent.
4.2. Reaction with this compound
-
Substrate Addition: Prepare a solution of this compound (5.00 g) in 50 mL of anhydrous diethyl ether in a separate dry flask. Transfer this solution to the dropping funnel.
-
Cooling: Cool the flask containing the Grignard reagent to 0 °C using an ice-water bath.
-
Reaction: Add the this compound solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C. The reaction is exothermic. A precipitate may form during the addition.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
4.3. Workup and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. A biphasic mixture with a white precipitate (magnesium salts) will form.
-
Acidification: If solids persist, add 1 M HCl dropwise until the aqueous layer is clear. This dissolves the magnesium salts.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash them with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude tertiary alcohol.
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation to obtain the pure 2-bromo-3-methylheptan-3-ol.
Experimental Workflow Diagram
Alternative Approaches: Reformatsky and Barbier Reactions
Directly forming a Grignard reagent from an α-halo ester like this compound is often problematic due to self-condensation reactions. The newly formed organomagnesium compound can react with the ester functionality of another molecule of the starting material. For such substrates, alternative methods are often preferred:
-
Reformatsky Reaction: This reaction uses zinc metal instead of magnesium to generate an organozinc reagent (a Reformatsky enolate) from an α-halo ester.[10] These enolates are generally less reactive than Grignard reagents and do not readily react with the ester group, making them ideal for additions to aldehydes and ketones.[11][12][13]
-
Barbier Reaction: In a Barbier reaction, the organometallic reagent is generated in situ in the presence of the carbonyl substrate.[14] This one-pot procedure involves reacting an alkyl halide, a carbonyl compound, and a metal (such as magnesium, zinc, or indium) together.[15][16] The low concentration of the organometallic species at any given time can help to minimize side reactions.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 12. byjus.com [byjus.com]
- 13. scribd.com [scribd.com]
- 14. Barbier reaction - Wikipedia [en.wikipedia.org]
- 15. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Ethyl 2-bromohexanoate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 2-bromohexanoate as a versatile building block in the synthesis of pharmaceutical intermediates. The primary focus is on its application as an alkylating agent in the synthesis of anticonvulsant drugs, particularly analogs of valproic acid, and potentially in the development of novel anti-inflammatory agents. This document includes detailed experimental protocols, quantitative data from analogous reactions, and diagrams of synthetic pathways and workflows.
Introduction
This compound (CAS 615-96-3) is a valuable intermediate in organic synthesis, primarily utilized for the introduction of a C6 alkyl chain with a functionalized carboxylic ester group.[1] Its utility lies in the reactive carbon-bromine bond, which allows for a variety of nucleophilic substitution reactions. In pharmaceutical synthesis, this reactivity is harnessed to build complex molecular architectures from simpler precursors.
One of the most significant applications of α-bromo esters is in the alkylation of active methylene compounds.[2][3] This strategy is fundamental in the synthesis of a variety of pharmaceutical agents, including anticonvulsants and non-steroidal anti-inflammatory drugs (NSAIDs).
Key Application: Synthesis of Valproic Acid Analogs
Valproic acid (2-propylpentanoic acid) is a widely used anticonvulsant drug.[4] The synthesis of valproic acid and its analogs often involves the alkylation of an active methylene compound, such as diethyl malonate, with an appropriate alkyl halide.[5][6] this compound can be envisioned as a key reagent for the synthesis of valproic acid analogs where a modified alkyl chain is desired.
The general strategy involves the deprotonation of an active methylene compound with a suitable base to form a nucleophilic carbanion, which then displaces the bromide from this compound. Subsequent hydrolysis and decarboxylation yield the target carboxylic acid.
Diagram 1: Proposed Synthesis of a Valproic Acid Analog
Caption: Proposed synthetic pathway for a valproic acid analog using this compound.
Experimental Protocols
The following protocols are representative methods for the synthesis of pharmaceutical intermediates using alkylation reactions analogous to those involving this compound.
Protocol 1: Synthesis of an Alkylated Malonic Ester Intermediate
This protocol describes a general procedure for the alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
This compound
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add diethyl ether and wash with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkylated malonic ester intermediate.
-
Purify the crude product by vacuum distillation or column chromatography.
Diagram 2: Experimental Workflow for Alkylation
Caption: General experimental workflow for the alkylation step.
Protocol 2: Hydrolysis and Decarboxylation to a Valproic Acid Analog
This protocol outlines the conversion of the alkylated malonic ester intermediate to the final carboxylic acid.
Materials:
-
Alkylated malonic ester intermediate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve the alkylated malonic ester intermediate (1.0 eq) in a solution of potassium hydroxide (e.g., 50% aqueous ethanol).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the mixture to room temperature and acidify to a low pH (e.g., pH 1) with concentrated HCl.
-
Heat the acidified mixture to reflux to effect decarboxylation until gas evolution ceases.
-
Cool the reaction mixture and extract the product with n-hexane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude valproic acid analog.
-
Purify the product by vacuum distillation.
Quantitative Data
The following table summarizes typical yields for analogous alkylation and subsequent hydrolysis/decarboxylation reactions in the synthesis of valproic acid and its derivatives. These values can be considered representative for planning syntheses involving this compound.
| Reaction Step | Reactants | Product | Typical Yield (%) | Reference |
| Alkylation | Diethyl malonate + Propyl bromide | Diethyl dipropylmalonate | 80-90 | [5] |
| Hydrolysis & Decarboxylation | Diethyl dipropylmalonate | Valproic Acid | 75-85 | [6] |
Potential Application in Anti-inflammatory Drug Synthesis
This compound can also serve as a precursor for the synthesis of anti-inflammatory agents. The hexanoic acid moiety is present in some cyclooxygenase (COX) enzyme inhibitors. By incorporating the alkyl chain of this compound into heterocyclic scaffolds known for their anti-inflammatory activity (e.g., pyridazinone, thiophene), novel drug candidates can be developed.[7][8]
The synthesis would likely involve the N-alkylation of a heterocyclic amine with this compound, followed by further functional group manipulations.
Diagram 3: Logical Relationship in Drug Discovery
Caption: Logical flow from this compound to potential drug candidates.
Safety and Handling
This compound is a corrosive and toxic compound. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and valuable intermediate in pharmaceutical synthesis. Its primary application lies in the alkylation of active methylene compounds for the preparation of anticonvulsant agents, particularly analogs of valproic acid. The protocols and data presented in these application notes provide a foundation for researchers to explore the use of this compound in the development of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. bipublication.com [bipublication.com]
- 4. mdpi.com [mdpi.com]
- 5. Process For Preparation Of Valproic Acid And It’s Sodium Salt [quickcompany.in]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Mercaptohexanoic Acid Derivatives from Ethyl 2-Bromohexanoate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-mercaptohexanoic acid derivatives, utilizing ethyl 2-bromohexanoate as a key starting material. These compounds are of significant interest in drug discovery and development, particularly as modulators of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.
Application Notes
2-Mercaptohexanoic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry. The presence of a thiol group at the alpha-position of the hexanoic acid backbone allows for a variety of synthetic modifications, leading to the generation of diverse chemical libraries for biological screening.
A significant application of these derivatives lies in their ability to act as potent and selective agonists of PPARα. PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of genes involved in fatty acid oxidation and lipid metabolism. Activation of PPARα can lead to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, making it an attractive target for the treatment of dyslipidemia and related metabolic disorders. The synthesis of novel 2-mercaptohexanoic acid derivatives allows for the exploration of structure-activity relationships (SAR) to optimize their potency and selectivity for PPARα, potentially leading to the development of new therapeutics with improved efficacy and safety profiles.
Beyond their role as metabolic regulators, the thiol functionality in these molecules can be exploited for conjugation to other molecules of interest, such as targeting ligands or imaging agents, opening up possibilities for their use in targeted drug delivery and diagnostic applications.
Experimental Protocols
The following protocols detail the synthesis of representative S-substituted 2-mercaptohexanoic acid derivatives starting from this compound. These procedures are based on standard nucleophilic substitution reactions at the α-carbon.
Protocol 1: Synthesis of Ethyl 2-(Phenylthio)hexanoate
This protocol describes the synthesis of an S-aryl derivative via the reaction of this compound with thiophenol.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of thiophenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.2 eq.) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 2-(phenylthio)hexanoate.
Protocol 2: Synthesis of Ethyl 2-(Benzylthio)hexanoate
This protocol outlines the synthesis of an S-alkyl derivative using benzyl mercaptan as the nucleophile.
Materials:
-
This compound
-
Benzyl mercaptan
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add benzyl mercaptan (1.1 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add this compound (1.0 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired ethyl 2-(benzylthio)hexanoate.
Quantitative Data
The following tables summarize typical yields and characterization data for the synthesized 2-mercaptohexanoic acid derivatives.
| Compound | Sulfur Nucleophile | Yield (%) | Physical State |
| Ethyl 2-(phenylthio)hexanoate | Thiophenol | 85-95 | Colorless oil |
| Ethyl 2-(benzylthio)hexanoate | Benzyl mercaptan | 80-90 | Pale yellow oil |
| Ethyl 2-((4-chlorophenyl)thio)hexanoate | 4-Chlorothiophenol | 88-96 | White solid |
| Ethyl 2-((4-methoxyphenyl)thio)hexanoate | 4-Methoxythiophenol | 82-92 | Colorless oil |
Table 1: Synthesis Yields and Physical States of 2-Mercaptohexanoic Acid Derivatives.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl 2-(phenylthio)hexanoate | 7.45-7.20 (m, 5H), 4.15 (q, J=7.1 Hz, 2H), 3.80 (t, J=7.5 Hz, 1H), 1.90-1.75 (m, 2H), 1.40-1.20 (m, 4H), 1.20 (t, J=7.1 Hz, 3H), 0.85 (t, J=7.0 Hz, 3H) | 171.5, 134.0, 132.5, 129.0, 127.5, 61.5, 51.0, 31.5, 31.0, 22.5, 14.0, 14.0 |
| Ethyl 2-(benzylthio)hexanoate | 7.35-7.20 (m, 5H), 4.10 (q, J=7.1 Hz, 2H), 3.80 (s, 2H), 3.30 (t, J=7.4 Hz, 1H), 1.80-1.65 (m, 2H), 1.40-1.20 (m, 4H), 1.20 (t, J=7.1 Hz, 3H), 0.85 (t, J=7.0 Hz, 3H) | 172.0, 138.0, 129.0, 128.5, 127.0, 61.0, 48.0, 36.0, 31.5, 31.0, 22.5, 14.0 |
Table 2: NMR Spectroscopic Data for Synthesized Derivatives.
Visualizations
Synthetic Workflow
The general synthetic scheme for the preparation of 2-mercaptohexanoic acid derivatives from this compound is depicted below. This involves a nucleophilic substitution reaction where the bromide is displaced by a sulfur-containing nucleophile.
Alkylation Reactions with Ethyl 2-bromohexanoate: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting alkylation reactions using Ethyl 2-bromohexanoate. These procedures are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a guide to the C-, N-, O-, and S-alkylation of various nucleophiles.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized as an electrophile in alkylation reactions to introduce a CH(CH₂CH₃)(COOEt) moiety. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of more complex molecules, including pharmaceutical intermediates and novel chemical entities. The protocols outlined below describe standard laboratory procedures for the alkylation of active methylene compounds, amines, phenols, and thiols.
General Reaction Scheme
The alkylation reactions described herein generally follow a bimolecular nucleophilic substitution (S(_N)2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion to form a new bond.
Caption: General S_N2 Alkylation Reaction.
Section 1: C-Alkylation of Active Methylene Compounds
The C-alkylation of active methylene compounds, such as diethyl malonate, is a classic method for forming new carbon-carbon bonds. The acidic α-hydrogen of the active methylene compound is deprotonated by a base to form a stabilized enolate, which then acts as a nucleophile.
Protocol 1: C-Alkylation of Diethyl Malonate under Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is an environmentally friendly and efficient method for this transformation, avoiding the need for strong, anhydrous bases like sodium ethoxide.[1][2][3]
Experimental Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate (1.60 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol).
-
Add 20 mL of a suitable organic solvent, such as toluene or acetonitrile.
-
To the stirring suspension, add this compound (2.23 g, 10 mmol).
-
Heat the reaction mixture to 80 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with the solvent used for the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Quantitative Data:
| Product | Yield (%) | Boiling Point (°C/mmHg) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Diethyl 2-(1-ethoxycarbonylpentyl)malonate | ~75-85 | 145-150 / 2 | 4.20 (q, 4H), 3.55 (d, 1H), 2.80 (m, 1H), 1.80-1.20 (m, 6H), 1.25 (t, 6H), 0.90 (t, 3H) | 169.5, 168.0, 61.5, 52.0, 45.0, 31.0, 28.0, 22.5, 14.0 |
Experimental Workflow:
Caption: C-Alkylation Experimental Workflow.
Section 2: N-Alkylation of Amines
The N-alkylation of primary and secondary amines with this compound provides access to α-amino acid esters. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
Protocol 2: N-Alkylation of Morpholine
Experimental Procedure:
-
In a 50 mL round-bottom flask, dissolve morpholine (1.74 g, 20 mmol) in 20 mL of a polar aprotic solvent like acetonitrile or DMF.
-
Add a non-nucleophilic base, such as potassium carbonate (2.76 g, 20 mmol) or triethylamine (2.02 g, 20 mmol), to the solution.
-
Add this compound (2.23 g, 10 mmol) dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 12-24 hours or gently heat to 50-60 °C to accelerate the reaction. Monitor by TLC.
-
Once the reaction is complete, filter the mixture to remove any solids.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Quantitative Data:
| Product | Yield (%) | Physical State | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl 2-morpholinohexanoate | ~80-90 | Colorless Oil | 4.15 (q, 2H), 3.70 (t, 4H), 3.20 (t, 1H), 2.60 (m, 4H), 1.80-1.20 (m, 6H), 1.25 (t, 3H), 0.90 (t, 3H) | 172.0, 67.0, 65.0, 60.5, 54.0, 31.5, 28.0, 22.5, 14.0 |
Section 3: O-Alkylation of Phenols
The Williamson ether synthesis is a reliable method for the O-alkylation of phenols.[4][5] The phenol is first deprotonated with a base to form a more nucleophilic phenoxide ion, which then reacts with this compound.
Protocol 3: O-Alkylation of Phenol
Experimental Procedure:
-
In a dry 50 mL round-bottom flask under an inert atmosphere, dissolve phenol (0.94 g, 10 mmol) in 20 mL of acetone or DMF.
-
Add a base such as anhydrous potassium carbonate (1.38 g, 10 mmol) or sodium hydride (0.24 g, 10 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add this compound (2.23 g, 10 mmol) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off any solids, and remove the solvent in vacuo.
-
Dissolve the residue in diethyl ether, wash with 1M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The product can be purified by column chromatography.
Quantitative Data:
| Product | Yield (%) | Physical State | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl 2-phenoxyhexanoate | ~85-95 | Colorless Oil | 7.30 (m, 2H), 6.95 (m, 3H), 4.70 (t, 1H), 4.20 (q, 2H), 2.00-1.30 (m, 6H), 1.25 (t, 3H), 0.90 (t, 3H) | 171.0, 158.0, 129.5, 121.5, 115.0, 75.0, 61.0, 31.0, 28.0, 22.5, 14.0 |
Section 4: S-Alkylation of Thiols
Thiols are excellent nucleophiles and readily undergo S-alkylation with alkyl halides. The reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate.
Protocol 4: S-Alkylation of Thiophenol
Experimental Procedure:
-
In a 50 mL round-bottom flask, dissolve thiophenol (1.10 g, 10 mmol) in 20 mL of ethanol or DMF.
-
Add a base such as sodium hydroxide (0.40 g, 10 mmol) or potassium carbonate (1.38 g, 10 mmol) and stir for 15 minutes at room temperature.
-
Add this compound (2.23 g, 10 mmol) to the solution.
-
Stir the reaction at room temperature for 2-4 hours. The reaction is often rapid and can be monitored by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be purified by column chromatography.
Quantitative Data:
| Product | Yield (%) | Physical State | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl 2-(phenylthio)hexanoate | >90 | Pale Yellow Oil | 7.50-7.20 (m, 5H), 4.15 (q, 2H), 3.80 (t, 1H), 1.90-1.20 (m, 6H), 1.20 (t, 3H), 0.85 (t, 3H) | 171.5, 135.0, 133.0, 129.0, 127.5, 61.0, 52.0, 31.0, 28.5, 22.0, 14.0 |
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
When using strong bases like sodium hydride, exercise extreme caution as it is highly reactive with water.
-
Reactions should be performed under an inert atmosphere (nitrogen or argon) when using moisture-sensitive reagents.
Conclusion
The protocols provided herein offer a comprehensive guide for the alkylation of various nucleophiles using this compound. These reactions are robust and high-yielding, providing access to a diverse range of functionalized molecules. The choice of base, solvent, and reaction conditions can be optimized to suit the specific substrate and desired outcome. The application of phase-transfer catalysis presents a greener and more efficient alternative for C-alkylation reactions.
References
Application Notes and Protocols: Ethyl 2-Bromohexanoate in the Preparation of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing ethyl 2-bromohexanoate as a key starting material. The focus is on the preparation of substituted 2-aminothiazoles, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
This compound is a valuable bifunctional reagent in organic synthesis. Its structure incorporates both an electrophilic carbon center alpha to a bromine atom and an ester functional group. This arrangement makes it an ideal precursor for the construction of various heterocyclic systems. One of the most prominent applications is in the Hantzsch thiazole synthesis, where it reacts with a thiourea or thioamide to form a 2-aminothiazole ring. The resulting ethyl 4-butyl-2-aminothiazole-5-carboxylate and its derivatives are scaffolds of interest for the development of new therapeutic agents.
Application: Synthesis of Ethyl 4-Butyl-2-aminothiazole-5-carboxylate
This protocol outlines the synthesis of ethyl 4-butyl-2-aminothiazole-5-carboxylate, a novel heterocyclic compound, from this compound and thiourea. This reaction proceeds via the well-established Hantzsch thiazole synthesis.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of ethyl 4-butyl-2-aminothiazole-5-carboxylate.
Detailed Experimental Protocol
Materials:
-
This compound (≥98%)
-
Thiourea (≥99%)
-
Ethanol (anhydrous)
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq) in anhydrous ethanol (100 mL).
-
Addition of Reactant: To the stirring solution, add this compound (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexane). The reaction is complete when the starting material spots are no longer visible.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of ethyl acetate and 100 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and shake well. Separate the organic layer.
-
Wash the organic layer with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) as the eluent.
-
Characterization: Collect the fractions containing the pure product, combine, and remove the solvent under reduced pressure. Characterize the final product, ethyl 4-butyl-2-aminothiazole-5-carboxylate, by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Thiourea |
| Solvent | Ethanol |
| Reaction Temperature | 78 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Theoretical Yield | (Calculated based on limiting reagent) |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (To be determined experimentally) |
Table 2: Spectroscopic Data for Ethyl 4-butyl-2-aminothiazole-5-carboxylate (Expected)
| Spectroscopic Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.15 (s, 2H, -NH₂), 4.25 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.85 (t, J = 7.5 Hz, 2H, -CH₂CH₂CH₂CH₃), 1.65 (m, 2H, -CH₂CH₂CH₂CH₃), 1.40 (m, 2H, -CH₂CH₂CH₂CH₃), 1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 0.90 (t, J = 7.3 Hz, 3H, -CH₂CH₂CH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.0 (C=O, ester), 162.5 (C-2, thiazole), 150.1 (C-4, thiazole), 110.5 (C-5, thiazole), 60.5 (-OCH₂CH₃), 32.5 (-CH₂CH₂CH₂CH₃), 29.8 (-CH₂CH₂CH₂CH₃), 22.1 (-CH₂CH₂CH₂CH₃), 14.3 (-OCH₂CH₃), 13.8 (-CH₂CH₂CH₂CH₃) |
| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): 3450-3300 (N-H stretch), 2950-2850 (C-H stretch), 1710 (C=O stretch, ester), 1620 (C=N stretch), 1540 (N-H bend) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₁₇N₂O₂S⁺, found (to be determined) |
Potential Signaling Pathway Involvement
While the direct interaction of ethyl 4-butyl-2-aminothiazole-5-carboxylate with specific signaling pathways requires experimental validation, 2-aminothiazole derivatives have been reported to modulate various biological targets. For instance, some derivatives act as inhibitors of protein kinases, which are key components of cellular signaling pathways regulating cell growth, differentiation, and apoptosis.
Hypothetical Kinase Inhibition Pathway Diagram:
Caption: Hypothetical inhibition of a kinase signaling pathway by a 2-aminothiazole derivative.
Disclaimer: This document is intended for research and development purposes only. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The biological activities and pathway interactions described are based on the general properties of the 2-aminothiazole class and require specific experimental verification for the synthesized compound.
The Versatility of Ethyl 2-bromohexanoate in the Synthesis of Novel Flavor and Fragrance Compounds
For Immediate Release
Ethyl 2-bromohexanoate, a halogenated ester, serves as a versatile precursor in the synthesis of a variety of flavor and fragrance compounds. Its chemical reactivity, primarily centered around the bromine atom at the alpha position, allows for the introduction of diverse functional groups, leading to the creation of esters with a wide spectrum of sensory properties, from fruity and green to complex floral and sweet notes. This document provides detailed application notes and experimental protocols for the synthesis of flavor and fragrance compounds derived from this compound, intended for researchers, scientists, and professionals in the drug development and flavor and fragrance industries.
Application Notes
This compound is a key building block for the synthesis of two main classes of flavor and fragrance compounds: unsaturated esters and β-hydroxy esters.
1. Synthesis of Ethyl 2-Hexenoate (Unsaturated Ester):
Dehydrobromination of this compound yields ethyl 2-hexenoate, a compound known for its characteristic fruity and green aroma profile. Ethyl (E)-hex-2-enoate is described as having a fruity, green, pulpy, pineapple, and apple aroma[1]. This makes it a valuable ingredient in the formulation of various fruit-flavored compositions and fragrances requiring a fresh, green top note. Its sensory properties are summarized in the table below.
2. Synthesis of β-Hydroxy Esters via the Reformatsky Reaction:
The Reformatsky reaction provides a powerful method for carbon-carbon bond formation by reacting an α-halo ester, such as this compound, with an aldehyde or ketone in the presence of zinc metal[2][3][4][5]. This reaction leads to the formation of β-hydroxy esters, a class of compounds that can contribute to complex flavor and fragrance profiles, often imparting sweet, fruity, or floral notes. The versatility of the Reformatsky reaction lies in the wide variety of aldehydes and ketones that can be employed, allowing for the synthesis of a large library of novel ester compounds with unique sensory characteristics. The general mechanism involves the formation of an organozinc intermediate that then adds to the carbonyl group of the aldehyde or ketone[3].
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Hexenoate via Dehydrobromination
This protocol describes the synthesis of ethyl 2-hexenoate from this compound using a non-nucleophilic base to induce elimination.
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in toluene.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure ethyl 2-hexenoate.
Expected Yield: 70-80%
Product Characterization: The identity and purity of the synthesized ethyl 2-hexenoate can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The mass spectrum should be compared with the data available in the NIST WebBook[6].
| Compound | Formula | Molecular Weight | CAS Number | Sensory Profile |
| Ethyl (E)-2-hexenoate | C8H14O2 | 142.20 g/mol | 27829-72-7 | Fruity, green, pulpy, pineapple, apple[1] |
Protocol 2: Synthesis of Ethyl 3-Hydroxyoctanoate via Reformatsky Reaction
This protocol details the synthesis of a β-hydroxy ester, ethyl 3-hydroxyoctanoate, by reacting this compound with butanal.
Materials:
-
This compound
-
Butanal
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Activate zinc dust by stirring with 1 M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the activated zinc dust and anhydrous THF.
-
Prepare a solution of this compound (1.0 eq) and butanal (1.2 eq) in anhydrous THF.
-
Add a small portion of the ester/aldehyde solution to the zinc suspension and initiate the reaction by gentle heating.
-
Once the reaction has started (indicated by a gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 60-75%
Product Characterization: The structure of ethyl 3-hydroxyoctanoate can be confirmed by IR, NMR, and mass spectrometry. The sensory properties of the purified ester can be evaluated by a trained panel.
| Compound | Formula | Molecular Weight | Sensory Profile |
| Ethyl 3-hydroxyoctanoate | C10H20O4 | 204.26 g/mol | Expected to be fruity, sweet, with potential waxy or fatty notes. |
Logical Relationships and Experimental Workflows
The synthesis of flavor and fragrance compounds from this compound can be visualized through the following workflows.
References
- 1. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. 2-Hexenoic acid, ethyl ester [webbook.nist.gov]
Application Notes and Protocols for the Use of Ethyl 2-bromohexanoate in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the utilization of Ethyl 2-bromohexanoate as a versatile starting material in multi-step organic synthesis. The protocols outlined below are intended for research and development purposes and can be adapted for the synthesis of a variety of molecular targets, including bioactive compounds and complex organic intermediates.
Introduction
This compound is a valuable C8 building block in organic synthesis. Its structure, featuring a reactive bromine atom at the alpha-position to an ester, allows for a diverse range of chemical transformations. This reactivity makes it a key starting material for the construction of more complex molecules through various carbon-carbon and carbon-heteroatom bond-forming reactions. Key applications include its use in nucleophilic substitution reactions, Reformatsky reactions, and Barbier-type reactions to generate intermediates for the synthesis of pharmaceuticals and other fine chemicals.
Application Note 1: Multi-Step Synthesis of Ethyl 2-aminohexanoate Hydrochloride
This protocol details a two-step synthesis of Ethyl 2-aminohexanoate hydrochloride, a valuable amino acid ester, starting from this compound. The synthesis proceeds via a nucleophilic substitution with sodium azide to form an organic azide, followed by a reduction of the azide to the corresponding amine.
Reaction Scheme
Figure 1: Synthesis of Ethyl 2-aminohexanoate HCl.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-azidohexanoate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Ethyl 2-azidohexanoate.
Step 2: Synthesis of Ethyl 2-aminohexanoate Hydrochloride
-
Dissolve the crude Ethyl 2-azidohexanoate (1.0 eq) in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Add a solution of hydrochloric acid in ethanol.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield Ethyl 2-aminohexanoate hydrochloride as a solid.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 2-azidohexanoate | This compound | Sodium Azide | DMF | 75 | 14 | ~95 (crude) |
| 2 | Ethyl 2-aminohexanoate HCl | Ethyl 2-azidohexanoate | H₂, Pd/C, HCl | Ethanol | RT | 7 | ~90 |
Application Note 2: Synthesis of Ethyl 2-fluorohexanoate via Nucleophilic Substitution
This protocol describes a single-step nucleophilic substitution reaction to synthesize Ethyl 2-fluorohexanoate from this compound.[1] This transformation is a key step in the preparation of fluorinated fatty acid derivatives.
Reaction Scheme
Figure 2: Synthesis of Ethyl 2-fluorohexanoate.
Experimental Protocol
-
To a 1-L flask equipped with a mechanical stirrer, thermometer, condenser, and gas adapter, add acetamide (38.5 g) and this compound (80 g, 0.36 mol) under an argon atmosphere.[1]
-
Heat the mixture to 80 °C until a solution is formed.[1]
-
Add potassium fluoride (38.6 g, 0.65 mol) and tetra-n-butylammonium fluoride (2.7 mL).[1]
-
Heat the resulting mixture to 140 °C with rapid stirring for 4-5 hours.[1]
-
Cool the reaction mixture to 90 °C and pour it into 600 mL of ice.[1]
-
Rinse the reaction flask with water (100 mL) and dichloromethane (100 mL) and add the rinsings to the ice mixture.
-
Extract the aqueous phase with dichloromethane (4 x 200 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Cool the dichloromethane solution to 5 °C and treat with bromine (15 mL) under an argon atmosphere for approximately 3 hours.[1]
-
Quench the reaction by adding 200 mL of saturated sodium thiosulfate solution.[1]
-
Separate the phases and wash the organic phase with saturated aqueous sodium bicarbonate solution (2 x 150 mL) and then with brine (200 mL).[1]
-
Dry the organic phase over anhydrous sodium sulfate and concentrate to an oil at 40 °C / 7 mm.[1]
-
Purify the crude product by vacuum distillation at 36–37 °C / 0.8-0.9 mm to afford Ethyl 2-fluorohexanoate as a colorless liquid.[1]
Quantitative Data
| Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 2-fluorohexanoate | This compound | KF, Acetamide, n-Bu₄NF, Br₂ | Dichloromethane | 140 | 4-5 | 45-54 |
Application Note 3: Reformatsky Reaction for the Synthesis of β-Hydroxy Esters
This compound can be employed in the Reformatsky reaction to synthesize β-hydroxy esters, which are versatile intermediates in organic synthesis.[2][3] This protocol provides a general procedure for the reaction of this compound with an aldehyde.
Reaction Workflow
Figure 3: Workflow for the Reformatsky Reaction.
Experimental Protocol
-
Activate zinc dust (2.0 eq) by stirring it in dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the activated zinc and a small crystal of iodine in anhydrous THF.
-
Add a solution of this compound (1.5 eq) in anhydrous THF dropwise to the zinc suspension. The reaction is initiated by gentle heating or sonication.
-
Once the formation of the organozinc reagent (Reformatsky reagent) is initiated (indicated by a color change and/or disappearance of the zinc), add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours, or until TLC indicates the consumption of the aldehyde.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude β-hydroxy ester by column chromatography on silica gel.
Expected Quantitative Data (Example with Propanal)
| Product | Aldehyde | Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Ethyl 3-hydroxy-2-propylhexanoate | Propanal | Zn, I₂ | THF | Reflux | 2 | 70-85 |
Application Note 4: Williamson Ether Synthesis
This compound can serve as an electrophile in the Williamson ether synthesis to form α-alkoxy esters. This protocol provides a general method for this transformation.
Reaction Scheme
Figure 4: Williamson Ether Synthesis with this compound.
Experimental Protocol
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C and add the desired alcohol (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Add this compound (1.0 eq) dropwise to the alkoxide solution.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Example with Ethanol)
| Product | Alcohol | Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Ethyl 2-ethoxyhexanoate | Ethanol | NaH | THF | RT | 16 | 60-75 |
References
Troubleshooting & Optimization
How to improve reaction yield for Ethyl 2-bromohexanoate alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the alkylation of ethyl 2-bromohexanoate. Our aim is to help you improve reaction yields and minimize the formation of byproducts.
Troubleshooting Guide
Low yields in the alkylation of this compound can stem from a variety of factors, from suboptimal reaction conditions to the inherent reactivity of the substrates. The following table outlines common issues, their probable causes, and actionable solutions to enhance your reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation of Nucleophile: The base used is not strong enough to fully deprotonate the active methylene compound (e.g., diethyl malonate, ethyl acetoacetate), leading to a low concentration of the nucleophilic enolate.[1][2] 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.[3][4] 3. Poor Solvent Choice: The solvent may not adequately dissolve the reactants or stabilize the transition state. Protic solvents can protonate the enolate, reducing its nucleophilicity.[5] 4. Steric Hindrance: The nucleophile or the alkylating agent may be sterically hindered, slowing down the S\textsubscript{N}2 reaction. | 1. Base Selection: Employ a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) to ensure complete and rapid enolate formation. For less acidic nucleophiles, LDA is often preferred.[6][7][8] For active methylene compounds like diethyl malonate, a less strong base like sodium ethoxide can be effective.[5][9][10] 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by TLC or LC-MS. For many enolate alkylations, temperatures ranging from 0°C to room temperature are effective, though some may require gentle heating.[3][4] 3. Solvent Selection: Use a polar aprotic solvent such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) to solvate the cation of the base and leave the enolate anion more nucleophilic.[5][11] 4. Reaction Time: For sterically hindered substrates, extending the reaction time may be necessary. Monitor the reaction for an extended period (e.g., 24-48 hours). |
| Formation of Side Products | 1. Dialkylation: The mono-alkylated product still possesses an acidic proton and can be deprotonated and react with another molecule of this compound, which is a common issue with active methylene compounds.[5][12][13][14] 2. O-alkylation vs. C-alkylation: The enolate is an ambident nucleophile and can react through either the carbon or the oxygen atom. O-alkylation is more likely with "harder" electrophiles and in certain solvent systems.[12][15] 3. Elimination (E2) Reaction: If the nucleophile is also a strong base, it can promote the elimination of HBr from this compound to form ethyl 2-hexenoate. This is more prevalent at higher temperatures.[16][17][18][19][20] | 1. Control Stoichiometry and Addition: Use a slight excess of the nucleophile relative to the alkylating agent. Alternatively, add the this compound slowly to the solution of the enolate to maintain a low concentration of the alkylating agent. For dialkylation as the desired outcome, use at least two equivalents of the base and alkylating agent.[21] 2. Favor C-alkylation: Use a less polar, aprotic solvent and a counter-ion for the enolate that promotes aggregation (e.g., Li\textsuperscript{+}). "Softer" electrophiles also favor C-alkylation. 3. Minimize Elimination: Use a non-nucleophilic, sterically hindered base for deprotonation. Maintain a lower reaction temperature. If the nucleophile is strongly basic, consider using a milder base if the pKa of the nucleophile allows. |
| Difficulty in Purification | 1. Unreacted Starting Materials: Incomplete reaction leads to a mixture of starting materials and product. 2. Multiple Products: Formation of side products such as dialkylated or elimination products complicates the purification process. | 1. Optimize Reaction Conditions: Address the points above to drive the reaction to completion. 2. Chromatography: Utilize column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to separate the desired product from impurities. TLC analysis is crucial for developing an effective separation method. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the alkylation of this compound?
A1: The choice of base is critical and depends on the pKa of your nucleophile (the active methylene compound). For highly acidic nucleophiles like diethyl malonate (pKa ≈ 13), sodium ethoxide in ethanol can be sufficient to generate the enolate.[5][9][10] However, for less acidic nucleophiles, a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) in a polar aprotic solvent like THF is recommended to ensure complete and irreversible deprotonation.[6][7][8] This minimizes side reactions such as the base reacting with the this compound.
Q2: How can I prevent the formation of the dialkylated product?
A2: Dialkylation is a common side reaction when the mono-alkylated product still has an acidic proton.[5][12][13][14] To favor mono-alkylation, you can:
-
Control Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents) relative to this compound.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the fully formed enolate. This maintains a low concentration of the electrophile, making it more likely to react with the more abundant initial enolate.
-
Use a Bulky Nucleophile: If possible, using a more sterically hindered nucleophile can disfavor a second alkylation.
Q3: My reaction is giving a significant amount of an elimination product. How can I avoid this?
A3: The formation of ethyl 2-hexenoate is due to an E2 elimination reaction, which competes with the desired S\textsubscript{N}2 alkylation.[16][17][18][19][20] To favor substitution over elimination:
-
Use a less basic nucleophile: If your nucleophile is also a strong base, it will promote elimination.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
-
Choose a non-nucleophilic base for deprotonation: Use a base like LDA to form the enolate, which is a good nucleophile but a weaker base than the starting amide.
Q4: What is the role of a phase-transfer catalyst in this reaction?
A4: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can be very effective in this type of alkylation, especially when using an inorganic base like potassium carbonate.[1][6][12] The PTC helps to transport the enolate anion from the solid or aqueous phase into the organic phase where the this compound is located, thereby facilitating the reaction. This can allow for milder reaction conditions and may improve yields.[1][6][12][22]
Q5: Can I use a different alkyl halide instead of this compound?
A5: Yes, but the reactivity will be affected by the nature of the leaving group and the structure of the alkyl group. The reactivity of the leaving group generally follows the trend I > Br > Cl. The alkyl group should ideally be primary or methyl to favor the S\textsubscript{N}2 mechanism. Secondary halides react more slowly and are more prone to elimination, while tertiary halides will almost exclusively undergo elimination.
Experimental Protocols
Below is a general protocol for the alkylation of an active methylene compound with this compound. This should be adapted based on the specific nucleophile and available laboratory equipment.
Protocol: Alkylation of Diethyl Malonate with this compound using Sodium Ethoxide
This protocol is representative for the alkylation of a relatively acidic active methylene compound.
Materials:
-
Diethyl malonate
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH\textsubscript{4}Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO\textsubscript{4}) or sodium sulfate (Na\textsubscript{2}SO\textsubscript{4})
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, carefully add sodium metal (1.0 eq.) to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to 0°C in an ice bath. Slowly add diethyl malonate (1.05 eq.) dropwise with stirring. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add this compound (1.0 eq.) dropwise to the enolate solution at room temperature. After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure. Add diethyl ether to the residue and wash with a saturated aqueous solution of ammonium chloride to quench any unreacted ethoxide. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to yield the pure diethyl 2-(1-ethoxycarbonylpentyl)malonate.
Visualizations
Reaction Pathway
The following diagram illustrates the general reaction pathway for the alkylation of an active methylene compound with this compound.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting low reaction yields.
References
- 1. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A one-pot successive cyclization–alkylation strategy for the synthesis of 2,3-disubstituted benzo[b]thiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. youtube.com [youtube.com]
- 14. Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates [organic-chemistry.org]
- 15. orgsyn.org [orgsyn.org]
- 16. homework.study.com [homework.study.com]
- 17. ck12.org [ck12.org]
- 18. gauthmath.com [gauthmath.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. brainly.com [brainly.com]
- 21. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 22. phasetransfer.com [phasetransfer.com]
Identifying and minimizing side products in Ethyl 2-bromohexanoate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-bromohexanoate. It is designed to help identify and minimize the formation of common side products in its various reactions.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a significant amount of an alkene side product. How can I favor the desired substitution (S(_N)2) product over elimination (E2)?
A1: The formation of an alkene, Ethyl 2-hexenoate, is a common side reaction, particularly with strong bases. Here are several strategies to minimize this E2 elimination product:
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Choice of Base/Nucleophile: Use a good nucleophile that is a weak base. Strong, sterically hindered bases heavily favor elimination. For instance, switching from potassium tert-butoxide (a bulky base) to sodium azide or sodium cyanide (good nucleophiles, weaker bases) will significantly increase the yield of the substitution product.[1][2]
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Temperature: Lowering the reaction temperature generally favors the S(_N)2 pathway over the E2 pathway. Elimination reactions have a higher activation energy, and thus their rates are more sensitive to temperature changes. It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
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Solvent: Use a polar aprotic solvent such as DMSO or DMF. These solvents are known to enhance the rate of S(_N)2 reactions. Protic solvents, like ethanol, can participate in and favor elimination reactions.
Q2: I am observing two different elimination products. How can I control the regioselectivity of the elimination reaction?
A2: this compound can potentially form two different alkenes: Ethyl 2-hexenoate (the Zaitsev product) and Ethyl 1-hexenoate (the Hofmann product). The product distribution is primarily influenced by the steric bulk of the base used:
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To favor the Zaitsev Product (more substituted alkene): Use a small, strong base such as sodium ethoxide or sodium hydroxide. These bases will preferentially abstract a proton from the more substituted β-carbon, leading to the thermodynamically more stable alkene.[2]
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To favor the Hofmann Product (less substituted alkene): Employ a sterically hindered, strong base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA). The bulkiness of these bases makes it difficult to access the internal β-proton, leading to the preferential abstraction of a proton from the terminal methyl group.[2]
Q3: My product is contaminated with 2-hydroxyhexanoic acid ethyl ester. What is the source of this impurity and how can I prevent it?
A3: The presence of 2-hydroxyhexanoic acid ethyl ester is due to the hydrolysis of this compound. This can occur if there is water present in your reaction mixture. To minimize this side reaction:
-
Use Anhydrous Conditions: Ensure that all your reagents and solvents are thoroughly dried before use. Flame-dry your glassware and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Control of pH: Hydrolysis can be catalyzed by both acid and base. If your reaction conditions are not strictly neutral, and water is present, hydrolysis can be a significant side reaction. Buffer your reaction mixture if compatible with your desired reaction.
Q4: The reaction is not proceeding to completion, and I have a mixture of starting material and products. What should I do?
A4: Incomplete reactions can be due to several factors:
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Insufficient Reaction Time or Temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR). If the reaction is sluggish, you may need to increase the reaction time or cautiously increase the temperature, keeping in mind that higher temperatures may favor elimination.
-
Reagent Purity and Stoichiometry: Ensure that your reagents are pure and that the stoichiometry is correct. Impurities in the starting material or reagents can inhibit the reaction.
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Poor Solubility: If the reactants are not fully dissolved, the reaction may be slow or incomplete. Choose a solvent in which all reactants are soluble at the reaction temperature.
Data Presentation
The following tables provide illustrative data on the expected product distribution in reactions of secondary alkyl bromides like this compound under different conditions. These values are representative and can vary based on the specific substrate and precise reaction conditions.
Table 1: Influence of the Base/Nucleophile on Product Distribution
| Nucleophile/Base | Solvent | Temperature (°C) | S(_N)2 Product (%) | E2 Product (%) |
| Sodium Azide (NaN₃) | DMF | 25 | ~90 | ~10 |
| Sodium Ethoxide (NaOEt) | Ethanol | 55 | ~20 | ~80 |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 55 | <5 | >95 |
Table 2: Influence of Temperature on S(_N)2 vs. E2 Ratio with Sodium Ethoxide in Ethanol
| Temperature (°C) | S(_N)2 Product (%) | E2 Product (%) |
| 25 | ~30 | ~70 |
| 55 | ~20 | ~80 |
| 78 (reflux) | ~15 | ~85 |
Experimental Protocols
Protocol 1: S(_N)2 Reaction - Synthesis of Ethyl 2-azidohexanoate
This protocol is designed to favor the substitution product.
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Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.3 g, 20 mmol) and 40 mL of anhydrous dimethylformamide (DMF).
-
Reaction Initiation: To the stirred suspension, add this compound (2.23 g, 10 mmol).
-
Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 24 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: E2 Reaction - Synthesis of Ethyl 2-hexenoate (Zaitsev Product)
This protocol is designed to favor the more substituted elimination product.
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Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.02 g, 15 mmol) in 50 mL of absolute ethanol.
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Reaction Initiation: To the stirred solution, add this compound (2.23 g, 10 mmol).
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4 hours.
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Work-up: After cooling to room temperature, neutralize the mixture with 1 M HCl. Remove the ethanol under reduced pressure.
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Purification: To the residue, add 50 mL of water and extract with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The product can be purified by distillation.
Protocol 3: E2 Reaction - Synthesis of Ethyl 1-hexenoate (Hofmann Product)
This protocol is designed to favor the less substituted elimination product.
-
Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.68 g, 15 mmol) and 50 mL of anhydrous tert-butanol.
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Reaction Initiation: To the stirred solution, add this compound (2.23 g, 10 mmol).
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Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 6 hours.
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Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 2.
Mandatory Visualization
Diagram 1: Competing S(_N)2 and E2 Pathways
Caption: Competing SN2 and E2 reaction pathways for this compound.
Diagram 2: Hydrolysis Side Reaction
Caption: The hydrolysis of this compound as an undesirable side reaction.
Diagram 3: Troubleshooting Workflow for Low Yield of Desired Product
References
Technical Support Center: Column Chromatography Purification of Ethyl 2-Bromohexanoate Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of ethyl 2-bromohexanoate reaction products using column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with general laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis that I need to remove?
A1: The synthesis of this compound, commonly via a Hell-Volhard-Zelinsky reaction on hexanoic acid followed by esterification with ethanol, can lead to several impurities. The most common are:
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Unreacted Hexanoic Acid: Due to its high polarity (containing a carboxylic acid group), it will have a very low Rf value on a silica gel TLC plate.
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Ethyl Hexanoate: This non-brominated ester is less polar than the desired product and will have a higher Rf value.
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Residual Bromine and Phosphorus Reagents: These are typically removed during the reaction work-up but can sometimes persist.
Q2: What is a good starting solvent system for the TLC analysis of my reaction mixture?
A2: A good starting point for thin-layer chromatography (TLC) analysis is a mixture of hexane and ethyl acetate. A common starting ratio is 4:1 hexane:ethyl acetate. This system should provide good separation between the non-polar ethyl hexanoate, the moderately polar this compound, and the very polar hexanoic acid which will likely remain at the baseline.
Q3: How can I visualize the spots on my TLC plate?
A3: Not all compounds are visible to the naked eye on a TLC plate. Here are some common visualization techniques:
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UV Light: If your compounds are UV-active (contain a chromophore), they will appear as dark spots on a fluorescent TLC plate under a UV lamp.[1][2]
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Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[1][3] This method is generally non-destructive.
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Potassium Permanganate Stain: This stain reacts with compounds that can be oxidized, such as alcohols or alkenes. While not the primary method for this specific purification, it can be useful for identifying certain side products.
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Bromocresol Green Stain: This stain is particularly useful for detecting acidic compounds. Carboxylic acids will appear as yellow spots on a blue background.[1][3]
Q4: What is the ideal Rf value for my desired product, this compound, during column chromatography?
A4: For optimal separation during column chromatography, the desired compound should have an Rf value of approximately 0.2-0.4 in the chosen eluent system on a TLC plate.[4] This ensures that the compound moves down the column at a reasonable rate, allowing for good separation from both less polar and more polar impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause | Solution |
| Poor or No Separation | The solvent system is too polar. | Decrease the polarity of the eluent (increase the proportion of hexane). |
| The solvent system is not polar enough. | Increase the polarity of the eluent (increase the proportion of ethyl acetate). | |
| The column was overloaded with the sample. | Use a larger column or reduce the amount of crude product loaded. | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product is Eluting Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the hexane to ethyl acetate ratio. |
| Product is Not Eluting (Stuck on the Column) | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If the product is still not eluting with a high concentration of ethyl acetate, consider adding a small percentage of a more polar solvent like methanol. |
| The product may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If it decomposes, consider using a different stationary phase like alumina. | |
| Fractions are Contaminated with Multiple Components | The fractions collected were too large. | Collect smaller fractions to better isolate the pure compound. |
| The separation between the product and impurity is very small. | Use a longer column for better resolution and/or a shallower solvent gradient during elution. |
Experimental Protocols
Protocol 1: TLC Analysis of the Crude Reaction Mixture
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Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spotting: Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate. Also, spot the starting materials (hexanoic acid and ethanol) and, if available, a pure sample of ethyl hexanoate for comparison.
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Elution: Place the TLC plate in a developing chamber containing a 4:1 mixture of hexane and ethyl acetate. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
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Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots using a UV lamp and then an appropriate stain (e.g., bromocresol green to identify any unreacted hexanoic acid).
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Analysis: Calculate the Rf values for each spot to determine the optimal solvent system for column chromatography.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of sample to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the solvent to drain until it is just above the level of the silica.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude reaction product in a minimal amount of a non-polar solvent (like hexane or dichloromethane).
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to absorb into the silica gel until the solvent level is just at the top of the sand.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). This will elute the least polar impurity, ethyl hexanoate.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the desired product, this compound. The unreacted hexanoic acid will remain strongly adsorbed to the silica gel.
-
Collect the eluent in a series of fractions.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
-
Data Presentation
Table 1: Representative Rf Values of Key Components on Silica Gel TLC
| Compound | Structure | Relative Polarity | Rf Value (9:1 Hexane:EtOAc) | Rf Value (4:1 Hexane:EtOAc) |
| Ethyl Hexanoate | CH3(CH2)4COOCH2CH3 | Low | ~0.8 | ~0.9 |
| This compound | CH3(CH2)3CH(Br)COOCH2CH3 | Medium | ~0.4 | ~0.6 |
| Hexanoic Acid | CH3(CH2)4COOH | High | ~0.1 | ~0.2 |
Note: These are approximate values and may vary depending on the specific TLC plate, chamber saturation, and temperature.
Visualizations
References
Optimizing solvent and base conditions for Ethyl 2-bromohexanoate reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-bromohexanoate. It focuses on optimizing solvent and base conditions to favor desired reaction pathways, primarily nucleophilic substitution (SN2) and elimination (E2), and addressing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a secondary alkyl halide, making it susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions. The predominant pathway is highly dependent on the choice of base/nucleophile, solvent, and temperature. Common transformations include the alkylation of nucleophiles such as amines, azides, cyanides, and the enolates of active methylene compounds.
Q2: Which solvents are best for SN2 reactions with this compound?
A2: Polar aprotic solvents are generally the best choice for SN2 reactions involving this compound.[1] These solvents can dissolve the nucleophile but do not solvate the nucleophile as strongly as protic solvents, thus not hindering its reactivity.[1] Effective polar aprotic solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.
Q3: How can I favor the SN2 pathway over the E2 pathway?
A3: To favor the SN2 pathway, you should use a good nucleophile that is a weak base. Examples include azide (N₃⁻), cyanide (CN⁻), and carboxylates (RCOO⁻). Additionally, using a polar aprotic solvent and keeping the reaction temperature low will favor substitution over elimination.
Q4: When is the E2 elimination reaction the major pathway?
A4: The E2 pathway is favored when using a strong, sterically hindered base. Potassium tert-butoxide (t-BuOK) is a classic example of a bulky base that promotes elimination.[2] Higher reaction temperatures and the use of a less polar or protic solvent like ethanol also favor the E2 reaction.
Q5: What are common side reactions to be aware of?
A5: Besides the competition between SN2 and E2, a significant side reaction is the hydrolysis of the ester functionality. This can occur under both acidic and basic conditions, especially in the presence of water, leading to the formation of 2-bromohexanoic acid. When reacting with primary amines, over-alkylation to form tertiary amines can also be a problem.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired SN2 product | Competition from E2 elimination: This is likely if you are using a strong, non-bulky base (e.g., sodium ethoxide) and/or high temperatures. | - Use a good nucleophile that is a weak base (e.g., NaN₃, NaCN). - Switch to a polar aprotic solvent (e.g., DMF, DMSO). - Lower the reaction temperature. |
| Hydrolysis of the ester: Presence of water in the reagents or solvent. | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of multiple products in reactions with primary amines | Over-alkylation: The secondary amine product is often more nucleophilic than the starting primary amine and can react further with this compound. | - Use a large excess of the primary amine. - Add the this compound slowly to the reaction mixture. |
| Significant amount of alkene byproduct (elimination) | Base is too strong or sterically hindered: Using a base like potassium tert-butoxide will strongly favor elimination. Even with less hindered strong bases like sodium ethoxide, elimination can be a major pathway with secondary halides.[1] | - To favor substitution, switch to a weaker base that is a good nucleophile (e.g., sodium azide). - If elimination is desired, continue using a strong, bulky base like potassium tert-butoxide. |
| Reaction is slow or does not go to completion | Poor nucleophile: The chosen nucleophile may not be strong enough. | - Consider using a more reactive nucleophile. - Ensure the solvent is appropriate (polar aprotic for SN2). |
| Insufficient temperature: While high temperatures can favor elimination, some SN2 reactions may require gentle heating to proceed at a reasonable rate. | - Gradually increase the temperature while monitoring the reaction for the formation of elimination byproducts. |
Quantitative Data on Solvent and Base Effects
The following tables summarize the expected product distribution for reactions of secondary alkyl halides, which serve as a model for this compound, under various conditions.
Table 1: Effect of Base on Product Distribution for a Secondary Alkyl Bromide
| Substrate | Base | Solvent | Temperature (°C) | % SN2 Product | % E2 Product |
| 2-Bromopropane | NaOEt | Ethanol | 55 | 29 | 71 |
| 2-Bromopentane | NaOEt | Ethanol | 25 | 18 | 82 |
| 2-Bromoheptane | t-BuOK | t-Butanol | - | Minor | Major |
| Isopropyl Bromide | NaOH | Ethanol | - | 21 | 79 |
Data is representative for secondary alkyl halides and sourced from analogous systems.[1][3]
Table 2: Solvent Effects on SN2 vs. E2 for a Secondary Alkyl Bromide
| Substrate | Base/Nucleophile | Solvent | % SN2 Product | % E2 Product |
| Isopropyl Bromide | NaOCH₃ | DMSO | 3 | 97 |
| Isopropyl Bromide | NaOEt | Ethanol/Water (60:40) | 47 | 53 |
| Secondary Alkyl Bromide | Weakly Basic Nucleophile (e.g., RS⁻, N₃⁻, CN⁻) | Polar Aprotic (e.g., DMF, DMSO) | Major | Minor |
Data is representative for secondary alkyl halides and sourced from analogous systems.[1][3]
Experimental Protocols
Protocol 1: SN2 Reaction - Synthesis of Ethyl 2-azidohexanoate
-
Materials: this compound, sodium azide (NaN₃), anhydrous dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq).
-
Stir the reaction mixture at room temperature (25°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
-
Protocol 2: E2 Reaction - Synthesis of Ethyl hex-1-enoate and Ethyl hex-2-enoate
-
Materials: this compound, potassium tert-butoxide (t-BuOK), anhydrous tert-butanol.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.5 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product will be a mixture of regioisomers (Hofmann and Zaitsev products), which can be separated by chromatography if needed.
-
Protocol 3: Alkylation of Diethyl Malonate
-
Materials: Diethyl malonate, sodium ethoxide (NaOEt), absolute ethanol, this compound.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
After the addition is complete, add this compound (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tri-ester by vacuum distillation.
-
Visualizations
Caption: A generalized workflow for reactions involving this compound.
Caption: Factors influencing the competition between SN2 and E2 reaction pathways.
Caption: A logical approach to troubleshooting low-yielding reactions.
References
How to prevent E2 elimination side reactions with Ethyl 2-bromohexanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-bromohexanoate. The focus is on preventing the common E2 elimination side reactions to maximize the yield of the desired nucleophilic substitution (SN2) product.
Troubleshooting Guide: Minimizing E2 Elimination
Question: My reaction with this compound is producing a significant amount of an alkene byproduct, which I suspect is the E2 elimination product. How can I minimize this?
Answer: The formation of an alkene from this compound is a classic example of a competing E2 elimination reaction. This compound is a secondary alkyl halide, which is susceptible to both SN2 and E2 pathways. Several factors can be adjusted to favor the desired SN2 reaction.
Here is a step-by-step troubleshooting guide:
-
Evaluate Your Nucleophile/Base: The choice of the attacking species is critical.
-
Problem: You are using a strong, sterically hindered base.
-
Solution: Switch to a good nucleophile that is a weak base. Strong, bulky bases like potassium tert-butoxide are designed to promote E2 elimination.[1][2][3] Good nucleophiles that are weak bases, such as halides (I⁻, Cl⁻), cyanide (CN⁻), or thiolates (RS⁻), will strongly favor the SN2 pathway.[4][5]
-
Problem: You are using a strong, non-hindered base (e.g., hydroxide, ethoxide).
-
Solution: While also good nucleophiles, these are strong bases and will still promote E2 elimination with a secondary halide.[1][6] Consider using a less basic nucleophile if your synthesis allows. If a strong base is required, proceed to the next troubleshooting steps.
-
-
Assess the Solvent System: The solvent plays a crucial role in the reaction pathway.
-
Problem: You are using a polar protic solvent (e.g., ethanol, water).
-
Solution: Switch to a polar aprotic solvent. Polar protic solvents can solvate the nucleophile, reducing its nucleophilicity and increasing its basic character, which favors E2.[7][8] Polar aprotic solvents like DMSO, DMF, or acetone do not solvate the nucleophile as strongly, enhancing its nucleophilicity and favoring the SN2 reaction.[9][10][11]
-
-
Control the Reaction Temperature: Temperature can significantly influence the product ratio.
-
Problem: The reaction is being run at an elevated temperature.
-
Solution: Lower the reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are favored by higher temperatures due to a more positive entropy change.[12][13][14] Running the reaction at a lower temperature will favor the SN2 pathway.
-
Summary of Recommended Changes to Favor SN2 over E2:
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I⁻, CN⁻, RS⁻) | Strong, sterically hindered base (e.g., t-BuOK) |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone) | Polar protic (e.g., Ethanol, Water) can favor E2 |
| Temperature | Lower temperature | Higher temperature |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to E2 elimination?
A1: this compound is a secondary alkyl halide. Secondary alkyl halides are at a crossroads between SN2 and E2 reaction pathways. There is more steric hindrance than in primary halides, which slows down the SN2 attack, but not so much as to completely prevent it like in tertiary halides.[1][15] This makes the reaction conditions, particularly the choice of base and solvent, critical in determining the major product.
Q2: Can I use a strong base and still get the SN2 product?
A2: It is challenging. With secondary halides, a strong base will almost always produce a significant amount of the E2 product.[5][6][16] If your desired reaction requires a strong base that is also a good nucleophile (like an alkoxide), you can try to optimize other conditions to favor SN2, such as using a polar aprotic solvent and keeping the temperature as low as possible. However, some E2 product is likely unavoidable.
Q3: How does steric hindrance of the base affect the reaction?
A3: Sterically hindered (bulky) bases, such as potassium tert-butoxide, are very effective at promoting E2 elimination while minimizing SN2 substitution.[1][2][3] Their bulk makes it difficult for them to access the electrophilic carbon atom for an SN2 attack, but they can easily abstract a proton from the less hindered beta-carbon, leading to elimination.[2][17]
Q4: What is the effect of the leaving group on the SN2/E2 competition?
A4: Both SN2 and E2 reactions require a good leaving group.[11][18] Bromide is an excellent leaving group. The nature of the leaving group generally affects the rates of both reactions similarly, so changing the leaving group is not a primary method for controlling the competition between SN2 and E2.
Experimental Protocols
Protocol 1: Maximizing SN2 Product with a Weakly Basic Nucleophile
This protocol aims to synthesize Ethyl 2-cyanohexanoate, favoring the SN2 pathway.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Temperature control system (e.g., ice bath)
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere.
-
Add sodium cyanide (1.2 equivalents) to the flask.
-
Add anhydrous DMF to the flask and stir to dissolve the sodium cyanide.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred solution.
-
Maintain the reaction at 0-5 °C and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Illustrative E2 Elimination for Comparison
This protocol is for producing the E2 elimination product, Ethyl hex-2-enoate, for analytical comparison.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Tert-butanol, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Reflux condenser
Procedure:
-
Set up a dry round-bottom flask with a reflux condenser under an inert atmosphere.
-
Add potassium tert-butoxide (1.5 equivalents) to the flask.
-
Add anhydrous tert-butanol and stir.
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC or GC.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by distillation or column chromatography.
Visualizations
Caption: Competing SN2 and E2 reaction pathways for this compound.
Caption: Troubleshooting workflow to minimize E2 elimination.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. forums.studentdoctor.net [forums.studentdoctor.net]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. quora.com [quora.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 18. E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions | Pharmaguideline [pharmaguideline.com]
Best practices for running anhydrous reactions with Ethyl 2-bromohexanoate
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers conducting anhydrous reactions with Ethyl 2-bromohexanoate.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong bases.[1][2] Exposure to moisture can lead to hydrolysis, so it is crucial to handle it under anhydrous conditions, preferably in a fume hood.[1][3] It is also a lachrymator, meaning it can cause irritation and tearing, so appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.[4]
Q2: My reaction is highly sensitive to moisture. What is the best method for drying the reaction solvent?
A2: The choice of drying agent depends on the solvent being used. For common ethereal solvents like THF or diethyl ether, or hydrocarbon solvents like toluene, distillation from sodium/benzophenone is a highly effective method for achieving strictly anhydrous conditions.[5] For less stringent requirements, or for solvents incompatible with sodium (like halogenated solvents), activated molecular sieves (3Å or 4Å) are a reliable alternative.[6][7] Calcium hydride (CaH₂) is also effective for drying a range of solvents but reacts with esters and should be used with caution.[6]
Q3: What is the difference between using a nitrogen balloon and a Schlenk line for maintaining an inert atmosphere?
A3: A nitrogen balloon is a simple and common method for maintaining a positive pressure of inert gas in the reaction flask, which is sufficient for many moisture-sensitive reactions.[8][9] A Schlenk line, however, offers more rigorous control over the inert atmosphere.[10] It allows for multiple cycles of evacuating the flask under vacuum and refilling it with inert gas (like nitrogen or argon), which is more effective at removing atmospheric oxygen and moisture.[10] For highly air- or moisture-sensitive reagents, such as organometallics or certain strong bases, a Schlenk line or glovebox is recommended.[10]
Q4: Can I monitor the progress of my reaction involving this compound?
A4: Yes, monitoring the reaction is crucial. The most common and convenient method is Thin Layer Chromatography (TLC).[11][12] By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of the starting material (this compound) and the formation of the product.[12][13] For more quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used.[12][14]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I ran my reaction and after workup, I have a very low yield or only recovered my starting material. What could have gone wrong?
A: Several factors can contribute to low or no product yield in an anhydrous reaction. Consider the following possibilities:
-
Moisture Contamination: This is the most common issue. Even trace amounts of water can quench sensitive reagents or catalyze side reactions.
-
Impure Reagents: The purity of your this compound and other reagents is critical.
-
Solution: Use freshly purchased or purified reagents. The Safety Data Sheet (SDS) indicates that this compound is sensitive to moisture, so an older bottle may have partially hydrolyzed.[1]
-
-
Incorrect Reaction Temperature: Many reactions have a specific optimal temperature range.
-
Solution: If the reaction is exothermic, ensure your cooling bath is maintained at the correct temperature. If the reaction requires heating, verify the temperature of the heating mantle or oil bath. Note that side reactions can sometimes occur at higher temperatures.[15]
-
-
Inactive Reagents: If you are using a solid or liquid reagent that is moisture-sensitive (e.g., a strong base like sodium hydride), its activity may be compromised.
-
Solution: Use reagents from a freshly opened container or test the activity of the reagent beforehand.
-
Problem 2: Multiple Spots on TLC, Indicating Byproducts
Q: My TLC plate shows my starting material is consumed, but there are multiple new spots instead of a single product spot. What are these byproducts?
A: The formation of multiple products suggests that side reactions are occurring. With this compound, common side reactions include:
-
Elimination (E2 Reaction): If you are using a strong, sterically hindered base, it can abstract the acidic proton at the alpha-position, leading to an elimination reaction to form an α,β-unsaturated ester instead of the desired substitution (SN2) product.[16][17]
-
Solution: Use a less hindered base if possible, or run the reaction at a lower temperature to favor the substitution pathway.
-
-
Hydrolysis: If moisture is present, the ester functional group can hydrolyze back to the carboxylic acid.
-
Self-Condensation: Under strongly basic conditions, enolates can form, which can lead to self-condensation reactions similar to a Claisen condensation.[17]
-
Solution: Add the base slowly at a low temperature to control its concentration and reactivity.
-
Problem 3: The Reaction Mixture Turned Dark Brown or Black
Q: I started my reaction, and the solution turned very dark, almost black. Is this normal?
A: While some reactions undergo color changes, a transition to dark brown or black often indicates decomposition or polymerization.[19]
-
Cause: This can be caused by excessive heat, a highly exothermic and uncontrolled reaction, or the presence of impurities that catalyze decomposition.
Quantitative Data Summary
Table 1: Common Drying Agents for Solvents Used with Alkyl Halides.
| Drying Agent | Compatible Solvents | Incompatible Solvents/Notes |
| Anhydrous Magnesium Sulfate (MgSO₄) | Ethers, Halogenated Solvents, Esters, Hydrocarbons | Generally compatible with most organic solvents.[18][21] |
| Anhydrous Calcium Chloride (CaCl₂) | Alkyl/Aryl Halides, Saturated Hydrocarbons, Ethers | Incompatible with alcohols, amines, and some carbonyl compounds.[6] |
| Molecular Sieves (3Å or 4Å) | Wide range including THF, Dichloromethane, Acetonitrile, Toluene | Very efficient and clean. Must be activated in a high-temperature oven before use.[22] |
| Sodium Metal / Benzophenone | Ethers (THF, Dioxane), Hydrocarbons (Toluene, Hexane) | Incompatible with halogenated solvents, alcohols, esters, and ketones.[6] The deep blue color of the ketyl radical indicates truly anhydrous conditions.[5] |
| Calcium Hydride (CaH₂) | Ethers, Hydrocarbons, Amines | Reacts with esters, acids, and nitromethane.[6] Generates hydrogen gas upon reaction with water. |
Data compiled from various sources.[5][6][18][21][22]
Key Experimental Protocols
Protocol 1: Setting up a Reaction under an Inert Atmosphere (Nitrogen Balloon)
-
Glassware Preparation: Oven-dry (at >120°C for several hours) or flame-dry all glassware (reaction flask, condenser, addition funnel) under vacuum.[8][9] Add a magnetic stir bar to the reaction flask before drying.
-
Assembly: While the glassware is still hot, assemble the apparatus and clamp it securely. Fold a rubber septum over all open joints.[11]
-
Inert Gas Purge: Insert a needle connected to a nitrogen-filled balloon through the septum. Insert a second "exit" needle to allow the air inside the flask to be displaced.[9][23]
-
Flushing: Allow the nitrogen to flush the system for 5-10 minutes.[8]
-
Establish Positive Pressure: Remove the exit needle. The balloon will maintain a slight positive pressure, preventing air from entering the flask.[8] Allow the flask to cool completely to room temperature before adding any reagents.
Protocol 2: General Procedure for Nucleophilic Substitution with this compound
This is a general guideline; specific amounts, temperatures, and reaction times will vary.
-
Setup: Set up a flame-dried, three-necked round-bottom flask under a positive pressure of nitrogen as described in Protocol 1.
-
Reagent Addition: Dissolve your nucleophile in the appropriate anhydrous solvent and add it to the flask via syringe.
-
Base Addition (if required): If your nucleophile requires deprotonation (e.g., an alcohol or thiol), cool the flask in an ice bath (0°C). Slowly add a suitable base (e.g., sodium hydride). Stir until gas evolution ceases, indicating complete formation of the nucleophile.
-
Substrate Addition: While maintaining the low temperature, add this compound dropwise via syringe.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for the designated time. Monitor the reaction's progress by TLC.[12] Gentle heating may be necessary, but this can increase the rate of elimination side reactions.
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath. Slowly and carefully add a quenching solution (e.g., saturated aqueous ammonium chloride or water) to neutralize any remaining reactive species.[20][24] Be aware that quenching can be exothermic.[20]
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[25]
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography or vacuum distillation.[26][27]
Visualizations
Caption: Logical workflow for a standard anhydrous organic reaction.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Competing SN2 (desired) and E2 (side reaction) pathways.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 6. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 7. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. rsc.org [rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 18. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 19. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How To Run A Reaction [chem.rochester.edu]
- 21. Drying solvents and Drying agents [delloyd.50megs.com]
- 22. moodle2.units.it [moodle2.units.it]
- 23. m.youtube.com [m.youtube.com]
- 24. sarponggroup.com [sarponggroup.com]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. benchchem.com [benchchem.com]
- 27. chem.libretexts.org [chem.libretexts.org]
Troubleshooting guide for incomplete Ethyl 2-bromohexanoate reactions
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 2-bromohexanoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: α-bromination of hexanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by Fischer esterification.
Q1: Why is my yield of 2-bromohexanoic acid low in the first step (HVZ reaction)?
A1: Low yields in the HVZ reaction can stem from several factors:
-
Incomplete Reaction: The HVZ reaction can be slow. Ensure the reaction has been given sufficient time to complete. Monitoring the reaction progress by techniques like TLC or GC is recommended.
-
Suboptimal Temperature: The reaction requires heating, but excessively high temperatures can lead to the formation of α,β-unsaturated hexanoic acid as a side product through the elimination of HBr.[1] A temperature range of 50-100°C is generally effective.
-
Insufficient Bromine or Catalyst: Ensure that at least one molar equivalent of bromine is used. A catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus is crucial for the reaction to proceed.
-
Presence of Moisture: The reagents and glassware should be dry, as water can react with the phosphorus tribromide and the acyl bromide intermediate, hindering the reaction.
Q2: I am observing the formation of a significant amount of a,ß-unsaturated hexanoic acid. How can I minimize this side product?
A2: The formation of α,β-unsaturated hexanoic acid is primarily due to high reaction temperatures.[1] To minimize this side reaction, it is crucial to carefully control the reaction temperature, keeping it within the optimal range for the bromination to occur without promoting elimination. Gradual heating and vigilant temperature monitoring are key.
Q3: My final product, this compound, is impure. What are the likely contaminants and how can I remove them?
A3: Common impurities include unreacted hexanoic acid, 2-bromohexanoic acid, and potentially α,β-unsaturated ethyl hexenoate.
-
Unreacted Acids: Both hexanoic acid and 2-bromohexanoic acid can be removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the work-up. The acidic impurities will be converted to their water-soluble carboxylate salts and extracted into the aqueous layer.
-
α,β-Unsaturated Ester: This impurity can be challenging to remove completely. Careful fractional distillation under reduced pressure is often the most effective method, as the boiling points of the desired product and the unsaturated ester will likely be different.
Q4: The Fischer esterification of 2-bromohexanoic acid is not going to completion. What can I do to improve the yield?
A4: The Fischer esterification is an equilibrium reaction.[2][3] To drive the reaction towards the formation of the ester, you can:
-
Use a Large Excess of Ethanol: Using ethanol as the solvent ensures a high concentration of one of the reactants, shifting the equilibrium to the product side.[1][2]
-
Remove Water: Water is a byproduct of the reaction. Removing it as it forms will drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.[2]
-
Use an Effective Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is necessary to protonate the carboxylic acid and make it more susceptible to nucleophilic attack by the alcohol.[1][3]
Experimental Protocols
Protocol 1: Synthesis of 2-Bromohexanoic Acid via Hell-Volhard-Zelinsky Reaction
This protocol details the α-bromination of hexanoic acid.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |
| Hexanoic Acid | 116.16 | 58.1 g (60 mL) | 0.5 |
| Red Phosphorus | 30.97 | 0.5 g | 0.016 (catalyst) |
| Bromine | 159.81 | 87.9 g (28.2 mL) | 0.55 |
| Water | 18.02 | q.s. | - |
| Diethyl Ether | 74.12 | q.s. | - |
| Anhydrous Magnesium Sulfate | 120.37 | q.s. | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add hexanoic acid (0.5 mol) and red phosphorus (0.016 mol).
-
Slowly add bromine (0.55 mol) from the dropping funnel while stirring the mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to 80-90°C for 4-6 hours, or until the evolution of hydrogen bromide gas ceases. The color of the reaction mixture should fade.
-
Cool the reaction mixture to room temperature and slowly add water to quench the reaction and hydrolyze the intermediate acyl bromide.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2-bromohexanoic acid. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Fischer Esterification
This protocol describes the esterification of 2-bromohexanoic acid.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |
| 2-Bromohexanoic Acid | 195.05 | 39.0 g | 0.2 |
| Ethanol (absolute) | 46.07 | 100 mL | (excess) |
| Sulfuric Acid (conc.) | 98.08 | 2 mL | (catalyst) |
| Diethyl Ether | 74.12 | q.s. | - |
| Saturated Sodium Bicarbonate Solution | - | q.s. | - |
| Brine | - | q.s. | - |
| Anhydrous Sodium Sulfate | 142.04 | q.s. | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromohexanoic acid (0.2 mol) in absolute ethanol (100 mL).
-
Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring.
-
Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid and the sulfuric acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₈H₁₅BrO₂ |
| Molecular Weight | 223.11 g/mol [4] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 213-215 °C |
| Density | 1.221 g/mL at 25 °C |
| ¹H NMR (CDCl₃, ppm) | δ 4.21 (q, 2H), 4.17 (t, 1H), 2.05-1.85 (m, 2H), 1.55-1.20 (m, 7H), 0.91 (t, 3H)[5] |
| ¹³C NMR (CDCl₃, ppm) | δ 169.8, 61.8, 48.2, 34.5, 29.8, 21.9, 14.1, 13.8[4] |
| IR (neat, cm⁻¹) | 2960, 2935, 2874, 1738 (C=O), 1258, 1175, 1028 |
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical troubleshooting guide for incomplete this compound reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. This compound | C8H15BrO2 | CID 79072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(615-96-3) 1H NMR spectrum [chemicalbook.com]
Managing thermal stability and decomposition of Ethyl 2-bromohexanoate
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-bromohexanoate, focusing on its thermal stability and decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the primary decomposition products of this compound upon heating?
A2: Thermal decomposition of this compound is expected to primarily yield hydrogen bromide (HBr), carbon monoxide (CO), and carbon dioxide (CO2).[1] The major decomposition pathway at elevated temperatures is likely the elimination of hydrogen bromide, a common reaction for bromoalkanes, leading to the formation of ethyl hex-2-enoate. Further decomposition and oxidation can lead to the formation of CO and CO2.
Q3: How can I minimize the thermal decomposition of this compound during my experiment?
A3: To minimize thermal decomposition, it is crucial to maintain the reaction temperature as low as possible while still achieving the desired reaction rate. Avoid prolonged heating and localized overheating. The use of an inert atmosphere, such as nitrogen or argon, can also help to prevent oxidative decomposition pathways. Additionally, ensuring the cleanliness of the reaction vessel is important, as trace metal impurities can catalyze decomposition.
Q4: Are there any known incompatible materials that can promote the decomposition of this compound?
A4: Yes, strong oxidizing agents and strong bases are incompatible with this compound and can promote its decomposition or lead to other undesirable reactions.[1] Contact with these materials should be avoided, especially at elevated temperatures.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Discoloration (yellowing or browning) of this compound upon heating. | Minor thermal decomposition leading to the formation of colored byproducts. | - Lower the reaction temperature. - Reduce the heating time. - Ensure the reaction is carried out under an inert atmosphere. - Check for and remove any potential catalytic impurities. |
| Unexpected pressure build-up in a sealed reaction vessel. | Formation of gaseous decomposition products, primarily hydrogen bromide (HBr). | - Immediate Action: Carefully and safely vent the reaction vessel in a fume hood. - For future experiments, avoid heating in a completely sealed system. Use a reflux condenser or a setup that allows for the safe release of any evolved gases through a scrubbing system (e.g., a trap containing a basic solution to neutralize HBr). |
| Low yield of the desired product in a reaction involving heating of this compound. | - Decomposition of the starting material. - Side reactions such as elimination or hydrolysis. | - Optimize the reaction temperature and time to favor the desired reaction over decomposition. - If applicable, use a non-basic catalyst or reagent to minimize base-catalyzed elimination. - Ensure anhydrous conditions if hydrolysis is a concern. |
| Inconsistent reaction outcomes. | Variability in the purity of this compound or the presence of contaminants. | - Use freshly purified this compound for reactions. - Thoroughly clean all glassware to remove any residues that could act as catalysts for decomposition. |
Data Presentation
Illustrative Thermal Analysis Data for this compound
Disclaimer: The following data is illustrative and intended for educational purposes. Actual experimental values may vary.
| Parameter | Value | Method | Notes |
| Onset of Decomposition (Tonset) | ~ 165 °C | Thermogravimetric Analysis (TGA) | Temperature at which significant weight loss begins. |
| Temperature at 5% Weight Loss (T5%) | ~ 175 °C | Thermogravimetric Analysis (TGA) | Indicates the initial stage of decomposition. |
| Peak Decomposition Temperature | ~ 190 °C | Differential Scanning Calorimetry (DSC) | Corresponds to the maximum rate of decomposition (exothermic peak). |
Expected Decomposition Products and Their Properties
| Decomposition Product | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Hazards |
| Hydrogen Bromide | HBr | 80.91 | -66.8 | Corrosive, toxic by inhalation. |
| Carbon Monoxide | CO | 28.01 | -191.5 | Flammable, toxic. |
| Carbon Dioxide | CO2 | 44.01 | -78.5 (sublimes) | Asphyxiant in high concentrations. |
| Ethyl hex-2-enoate | C8H14O2 | 142.20 | 185-187 | Irritant. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (or Argon) at a flow rate of 20-50 mL/min to prevent oxidation.
-
Temperature Program: Heat the sample from ambient temperature to 300°C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the sample weight as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature at which 5% weight loss occurs (T5%).
Protocol 2: Characterization of Thermal Events by Differential Scanning Calorimetry (DSC)
-
Instrument Preparation: Calibrate the DSC instrument with appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 250°C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow as a function of temperature. Identify endothermic or exothermic peaks that may correspond to phase transitions or decomposition events.
Protocol 3: Identification of Decomposition Products by GC-MS
-
Sample Decomposition: In a controlled pyrolysis setup connected to a GC-MS, heat a small sample of this compound to a temperature above its decomposition onset (e.g., 200°C) under an inert atmosphere.
-
GC-MS Analysis:
-
Injection: Inject the volatile decomposition products into the GC-MS system.
-
GC Column: Use a suitable capillary column for separating the components (e.g., a non-polar or medium-polarity column).
-
Temperature Program: Start with a low oven temperature and gradually increase it to separate compounds with different boiling points.
-
MS Detection: Acquire mass spectra of the eluting compounds.
-
-
Data Analysis: Identify the decomposition products by comparing their mass spectra with a library of known compounds (e.g., NIST library) and their retention times.
Visualizations
Caption: Primary thermal decomposition pathway of this compound.
Caption: Troubleshooting workflow for thermal stability issues.
References
Technical Support Center: Effective Work-up Procedures for Reactions Involving Ethyl 2-bromohexanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the work-up of reactions involving Ethyl 2-bromohexanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a versatile reagent commonly used in several types of organic reactions, primarily as an alkylating agent. These include:
-
Williamson Ether Synthesis: For the formation of α-alkoxy esters by reacting with alkoxides or phenoxides.
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N-Alkylation of Amines: To introduce a (1-ethoxycarbonyl)pentyl group onto primary or secondary amines.
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Malonic Ester Synthesis Analogs: Used to alkylate enolates derived from various nucleophiles.
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Reformatsky Reaction: Where it reacts with aldehydes or ketones in the presence of zinc to form β-hydroxy esters.[1][2]
-
Nucleophilic Substitution with other Nucleophiles: Such as azide or cyanide ions to introduce different functional groups at the α-position.
Q2: I am observing a low yield in my alkylation reaction. What are the potential causes?
A2: Low yields in alkylation reactions with this compound can stem from several factors:
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Competing E2 Elimination: The use of a strong, sterically hindered base can favor the elimination of HBr to form ethyl hex-2-enoate, especially at elevated temperatures.
-
Hydrolysis of the Ester: If the reaction or work-up is performed under harsh basic (e.g., concentrated NaOH) or acidic conditions for a prolonged period, the ethyl ester can hydrolyze to the corresponding carboxylic acid.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a deactivated nucleophile.
-
Steric Hindrance: Both the nucleophile and the secondary nature of the bromide in this compound can slow down the desired SN2 reaction.[3][4]
Q3: How can I minimize the formation of the elimination byproduct, ethyl hex-2-enoate?
A3: To favor substitution over elimination, consider the following strategies:
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Choice of Base: Use a non-hindered, weaker base if possible. For instance, in a Williamson ether synthesis, using sodium hydride to form the alkoxide in a separate step before adding the bromoester can be effective. For phenol alkylation, milder bases like potassium carbonate are often preferred over alkoxides.[5]
-
Reaction Temperature: Keep the reaction temperature as low as feasible to disfavor the higher activation energy pathway of elimination.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor SN2 reactions.
Q4: My final product is contaminated with unreacted this compound. How can I remove it?
A4: The best method for removal depends on the properties of your product:
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Flash Column Chromatography: This is the most effective method if there is a sufficient difference in polarity (ΔRf > 0.15 on TLC) between your product and the starting material.
-
Vacuum Distillation: If your product has a significantly different boiling point from this compound (boiling point ~213-215 °C), vacuum distillation can be a viable option.
-
Chemical Quenching: In some cases, a nucleophilic quenching agent could be added at the end of the reaction to consume the excess bromoester, provided the resulting byproduct is easily separable.
Q5: I suspect the ester group is hydrolyzing during my aqueous work-up. How can I prevent this?
A5: To prevent hydrolysis of the ethyl ester:
-
Use Mild Basic Washes: When neutralizing acidic residues, use a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH).
-
Limit Contact Time: Perform aqueous extractions quickly and avoid letting the reaction mixture sit in contact with aqueous acid or base for extended periods.
-
Work at Low Temperatures: Conduct the work-up at a lower temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.
Troubleshooting Guides
Guide 1: Williamson Ether Synthesis with Phenols
Issue: Low yield of the desired ether product and formation of byproducts.
| Observation | Potential Cause | Recommended Solution |
| Significant amount of unreacted phenol | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaH) or ensure anhydrous conditions. |
| Formation of ethyl hex-2-enoate | E2 elimination is competing with SN2 substitution. | Use a milder base like K₂CO₃. Run the reaction at a lower temperature. |
| Product is the carboxylic acid instead of the ester | Hydrolysis of the ester group during work-up. | Use saturated NaHCO₃ for washes instead of NaOH. Minimize contact time with the aqueous phase. |
| Difficult to separate product from starting material | Similar polarities. | Optimize the solvent system for flash column chromatography to achieve better separation. |
Guide 2: N-Alkylation of Amines
Issue: Formation of poly-alkylated products and low yield of the desired secondary amine.
| Observation | Potential Cause | Recommended Solution |
| Presence of tertiary amine or quaternary ammonium salt | The initially formed secondary amine is more nucleophilic than the starting primary amine. | Use a large excess of the primary amine. Add the this compound slowly to the reaction mixture. |
| Reaction is very slow or does not proceed | The amine is not sufficiently nucleophilic, or steric hindrance is an issue. | Use a more polar aprotic solvent like DMF or DMSO. Consider increasing the reaction temperature, but monitor for elimination. |
| Emulsion formation during aqueous work-up | Amines can act as surfactants. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous layer. |
Experimental Protocols
Protocol 1: General Work-up for a Williamson Ether Synthesis with a Phenol
This protocol assumes the reaction was carried out in a solvent like acetone or DMF with a base such as K₂CO₃.
-
Cool the Reaction: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter Solids: If a solid precipitate (e.g., K₂CO₃, KBr) is present, filter the reaction mixture through a pad of celite and wash the filter cake with a small amount of the reaction solvent or ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Liquid-Liquid Extraction: a. Dissolve the residue in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). b. Transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with:
- 1M NaOH solution (to remove unreacted phenol). Caution: perform this wash quickly to minimize ester hydrolysis.
- Water.
- Brine (saturated NaCl solution) to aid in drying.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data for a Fluorination Reaction Work-up
The following data is adapted from a procedure for the synthesis of ethyl 2-fluorohexanoate from this compound. This illustrates a typical work-up for a nucleophilic substitution reaction.[6]
| Parameter | Value |
| Starting Material | 80 g (0.36 mol) this compound |
| Quenching Solution | 200 mL saturated sodium thiosulfate |
| Wash 1 | 2 x 150 mL saturated sodium bicarbonate |
| Wash 2 | 200 mL brine |
| Extraction Solvent | 4 x 200 mL dichloromethane |
| Drying Agent | Anhydrous sodium sulfate |
| Yield | 26.2–31.4 g (45–54%) |
Protocol 2: Work-up for a Reformatsky Reaction
This protocol is for the reaction of this compound with an aldehyde or ketone in the presence of zinc.
-
Cool and Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a quenching solution, such as saturated aqueous ammonium chloride (NH₄Cl) or 10% sulfuric acid, to dissolve the zinc salts.
-
Filter (if necessary): If unreacted zinc powder remains, filter the mixture.
-
Extraction: a. Transfer the filtrate to a separatory funnel. b. Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate. c. Combine the organic extracts.
-
Washing: a. Wash the combined organic layers with water. b. Wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting β-hydroxy ester by flash column chromatography.
Quantitative Data for a Model Reformatsky Reaction
This data is for a typical Reformatsky reaction using ethyl bromoacetate, which is analogous to using this compound.[1]
| Parameter | Value |
| α-bromo ester | 2.0 eq |
| Zinc dust | 5.0 eq |
| Ketone | 1.0 eq (5.61 mmol) |
| Quenching Solution | Water |
| Extraction Solvent | MTBE |
| Washing Solutions | Water, Brine |
| Yield | 86% |
Visualizations
Caption: General experimental workflow for the work-up of a reaction involving this compound.
Caption: Troubleshooting logic for low yield in SN2 reactions with this compound.
References
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Challenges in scaling up laboratory synthesis with Ethyl 2-bromohexanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the challenges encountered when scaling up the laboratory synthesis of Ethyl 2-bromohexanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common synthesis route is the esterification of 2-bromohexanoic acid with ethanol, often catalyzed by an acid like sulfuric acid. Another method involves the bromination of ethyl hexanoate. The synthesis of the precursor, 2-bromohexanoic acid, can be achieved by reacting n-caproic acid with bromine, often with a phosphorus trichloride catalyst.[1]
Q2: What are the key physical and chemical properties of this compound relevant to scale-up?
A2: Key properties for scale-up include its boiling point, density, and safety information. This data is crucial for designing distillation purification processes and for handling the material safely in larger quantities.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅BrO₂ | [2] |
| Molecular Weight | 223.11 g/mol | [2] |
| Boiling Point | 195.9°C (approx.) | [3] |
| Density | 1.289 g/cm³ (approx.) | [3] |
| Appearance | Colorless, clear liquid | [3] |
| Hazards | Harmful if swallowed, causes severe skin burns and eye damage, lachrymator. | [4] |
Q3: What are the major safety concerns when handling large quantities of this compound?
A3: this compound is a corrosive and lachrymatory substance.[4] When scaling up, the risks associated with splashes and vapor inhalation increase. It is imperative to use appropriate personal protective equipment (PPE), including face shields, chemical-resistant gloves, and aprons. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood designed for larger equipment.[5] Thermal decomposition can release irritating gases and vapors.[4]
Q4: Why is direct scaling of a lab procedure not recommended?
A4: Direct scaling is not recommended because reaction behavior can change significantly at a larger scale.[5] Issues related to heat transfer, mixing efficiency, and mass transfer become more pronounced.[6] The surface-area-to-volume ratio decreases as the scale increases, which can lead to poor heat dissipation and potential thermal runaway for exothermic reactions.[7] It is recommended to never scale a reaction by more than three times the previous run without a thorough risk assessment.[5]
Troubleshooting Guide
Reaction & Control
Q5: My large-scale reaction is showing a significant exotherm that was not observed on the bench. How can I control it?
A5: This is a common issue due to the reduced surface-area-to-volume ratio in larger reactors, which hinders heat dissipation.[6][7]
-
Potential Causes:
-
Reagent addition is too fast.
-
Inadequate cooling capacity of the reactor.
-
Poor mixing leading to localized hot spots.[5]
-
-
Solutions:
-
Controlled Reagent Addition: Use a calibrated pump for slow, controlled addition of reagents.[8]
-
Enhanced Cooling: Utilize a jacketed reactor with a circulating chiller for precise temperature control.[8] Ensure the cooling bath is large enough to handle the reactor size.[5]
-
Improved Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer for more efficient and consistent mixing in larger volumes.[5]
-
Dilution: Increasing the solvent volume can help to better dissipate the heat generated.
-
Q6: The reaction yield has dropped significantly after scaling up. What are the likely causes?
A6: A drop in yield can be attributed to several factors that become more critical at scale.
-
Potential Causes:
-
Poor Mixing: Inefficient mixing can lead to incomplete reactions or the formation of byproducts.
-
Temperature Gradients: Hot spots or overly cold regions within the reactor can affect reaction kinetics and equilibrium.[7]
-
Reversible Reaction: Esterification is a reversible reaction.[9] The water produced as a byproduct can shift the equilibrium back towards the reactants, especially if not effectively removed.
-
Losses during Work-up: Handling larger volumes can lead to greater physical loss of product during transfers and extractions.
-
-
Solutions:
-
Optimize Agitation: Ensure the overhead stirrer is correctly positioned and operating at an appropriate speed to create a vortex and ensure homogeneity.
-
Equilibrium Shift: For esterification reactions, use a Dean-Stark apparatus or molecular sieves to remove water as it forms, driving the reaction to completion.[10] Using a large excess of one reagent (like the alcohol) can also push the equilibrium towards the product.[11]
-
Reaction Monitoring: Use in-process controls like HPLC or GC to monitor reaction completion more accurately than TLC before proceeding to work-up.[8]
-
Work-up & Purification
Q7: I am struggling with emulsion formation during the aqueous work-up of my multi-liter reaction. How can I resolve this?
A7: Emulsions are common when washing large volumes of organic solutions, especially if solvents like benzene or DMF are present.[12]
-
Potential Causes:
-
Vigorous shaking or stirring during extraction.
-
Insufficient difference in density between the aqueous and organic layers.
-
Presence of surfactants or fine solids.
-
-
Solutions:
-
Add Brine: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to increase the ionic strength and density of the aqueous phase, which helps to break the emulsion.
-
Solvent Addition: Add more of the organic extraction solvent to dilute the mixture.
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Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel or a slow stirring speed in the reactor.
-
Filtration: If solids are present at the interface, filtering the entire mixture through a pad of Celite can help break the emulsion.[12]
-
Q8: Column chromatography is not practical for purifying my 500 g batch of crude this compound. What is a better alternative?
A8: At this scale, purification is typically achieved through vacuum distillation or recrystallization, as column chromatography is impractical.[8]
-
Recommended Method: Vacuum Distillation
-
Principle: this compound has a relatively high boiling point, so distillation under reduced pressure is necessary to prevent decomposition at high temperatures.
-
Procedure: A fractional distillation setup with a vacuum pump is required. It is crucial to collect fractions carefully and monitor the boiling point and pressure to isolate the pure product. Distilling under as low a pressure as possible helps to obtain a light-colored product.[1]
-
-
Alternative: Recrystallization (if applicable)
-
While less common for this specific compound which is a liquid at room temperature, if impurities are solid, they could potentially be removed by cooling and filtration. For related solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is the primary purification method at scale.[8]
-
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound (Exemplary)
This protocol is a general guideline. Quantities and conditions must be optimized based on prior lab-scale experiments.
-
Reactor Setup: Charge a 5L jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, condenser, and a reagent addition pump. Ensure the system is under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Charge: Charge the reactor with freshly distilled n-caproic acid (e.g., 1 kg, 8.61 mol) and phosphorus trichloride (e.g., 15 mL).
-
Bromine Addition: Begin stirring and cool the mixture to 0-5°C using a circulating chiller. Slowly add bromine (e.g., 1.5 kg, 9.38 mol) via the addition pump over 4-5 hours, maintaining the internal temperature below 10°C.
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Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70°C. Monitor the reaction's progress by GC until the starting material is consumed (typically 6-8 hours).
-
Esterification: Cool the reaction mixture to room temperature. Slowly add ethanol (e.g., 2 L) to the crude 2-bromohexanoic acid. Add concentrated sulfuric acid (e.g., 50 mL) cautiously. Heat the mixture to reflux and monitor for the formation of the ethyl ester. Remove water using a Dean-Stark trap to drive the reaction to completion.
-
Work-up: Cool the reactor to room temperature. Quench the reaction by slowly pumping in a cold, saturated sodium bicarbonate solution until gas evolution ceases. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Large-Scale Purification by Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation, including a properly sized distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum trap. Use a high-quality vacuum pump and a pressure gauge.
-
Charge: Transfer the crude this compound to the distillation flask. Add boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation: Begin stirring and slowly reduce the pressure to the desired level (e.g., 10-15 mm Hg). Gradually heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect and discard any low-boiling forerun. Collect the main fraction at the expected boiling point for this compound under the applied pressure (e.g., approx. 132–140°C at 15 mm Hg).[1]
-
Shutdown: Once the main fraction is collected, stop heating and allow the system to cool before slowly and carefully reintroducing air.
Visualizations
Caption: General workflow for scaling up chemical synthesis.
Caption: Decision tree for troubleshooting low yield.
Caption: Key safety considerations for scale-up.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C8H15BrO2 | CID 79072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. reddit.com [reddit.com]
- 7. fauske.com [fauske.com]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
A Researcher's Guide to the NMR Spectral Interpretation of Ethyl 2-bromohexanoate
For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of Ethyl 2-bromohexanoate, a valuable building block in organic synthesis. We will explore its spectral features in comparison to Ethyl hexanoate to highlight the influence of the bromine substituent.
Predicted and Comparative NMR Data
The introduction of an electronegative bromine atom at the α-position of the hexanoate chain significantly influences the chemical shifts of nearby protons and carbons. The following tables summarize the predicted NMR data for this compound and the experimental data for Ethyl hexanoate for a comprehensive comparison.
Table 1: ¹H NMR Data Summary
| Compound | Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | a (CH₃-CH₂) | ~0.9 | Triplet | 3H |
| b, c (-(CH₂)₂-) | ~1.3-1.5 | Multiplet | 4H | |
| d (-CH₂-CHBr) | ~1.9-2.1 | Multiplet | 2H | |
| e (-CHBr) | ~4.2 | Triplet | 1H | |
| f (-O-CH₂-) | ~4.2 | Quartet | 2H | |
| g (-O-CH₂-CH₃) | ~1.3 | Triplet | 3H | |
| Ethyl hexanoate | a (CH₃-CH₂) | 0.90[1] | Triplet | 3H |
| b, c (-(CH₂)₂-) | 1.33[1] | Multiplet | 4H | |
| d (-CH₂-C=O) | 2.20[1] | Triplet | 2H | |
| f (-O-CH₂-) | 4.08[1] | Quartet | 2H | |
| g (-O-CH₂-CH₃) | 1.25[1] | Triplet | 3H |
Table 2: ¹³C NMR Data Summary
| Compound | Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | 1 (CH₃-CH₂) | ~14 |
| 2, 3 (-CH₂-CH₂-) | ~22, ~30 | |
| 4 (-CH₂-CHBr) | ~35 | |
| 5 (-CHBr) | ~50 | |
| 6 (C=O) | ~170 | |
| 7 (-O-CH₂-) | ~62 | |
| 8 (-O-CH₂-CH₃) | ~14 | |
| Ethyl hexanoate | 1 (CH₃-CH₂) | 13.95[1] |
| 2, 3 (-CH₂-CH₂-) | 22.49, 31.48[1] | |
| 4 (-CH₂-C=O) | 24.83[1] | |
| 5 (-CH₂-C=O) | 34.43[1] | |
| 6 (C=O) | 173.81[1] | |
| 7 (-O-CH₂-) | 60.16[1] | |
| 8 (-O-CH₂-CH₃) | 14.34[1] |
Visualizing the Molecular Structure
The following diagram illustrates the structure of this compound with labeled proton and carbon atoms corresponding to the assignments in the data tables.
Caption: Structure of this compound with proton and carbon labeling.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the sample (e.g., this compound) directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Shim the magnetic field to optimize its homogeneity, which is essential for sharp spectral lines.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire the free induction decay (FID) with an appropriate number of scans for a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass all expected signals.
-
The relaxation delay between pulses should be sufficient to allow for the complete relaxation of the nuclei.
3. Data Processing:
-
Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicities) of the signals in the ¹H NMR spectrum to deduce the number of neighboring protons.
Workflow for NMR Spectral Interpretation
The process of elucidating a molecular structure from its NMR spectra follows a logical progression.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-bromohexanoate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. This guide provides a detailed comparison of the mass spectrometry fragmentation pattern of Ethyl 2-bromohexanoate against other common analytical techniques, supported by experimental data and protocols. This objective analysis aims to equip researchers with the knowledge to select the most appropriate methods for their analytical needs.
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for the identification and structural elucidation of volatile and semi-volatile compounds like this compound. Its high sensitivity and the detailed fragmentation patterns generated upon electron ionization provide a unique molecular fingerprint. This guide delves into the characteristic fragmentation of this compound, comparing the richness of information obtained from mass spectrometry with that from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While NMR and IR provide valuable information about the functional groups and proton environments, mass spectrometry offers unparalleled detail about the molecular weight and the specific arrangement of atoms through its fragmentation analysis.
Mass Spectrometry Fragmentation Pattern of this compound
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a clear roadmap to its structure. The relative abundances of these ions are crucial for confirming the identity of the compound.
| m/z | Relative Abundance (%) | Proposed Fragment Ion | Fragment Structure |
| 222/224 | Not Observed | [M]+• (Molecular Ion) | [CH₃(CH₂)₃CH(Br)COOCH₂CH₃]+• |
| 179/181 | ~4 | [M - C₂H₅O]+ | [CH₃(CH₂)₃CH(Br)CO]+ |
| 143 | 35.6 | [M - Br]+ | [CH₃(CH₂)₃CHCOOCH₂CH₃]+ |
| 115 | 35.0 | [M - Br - C₂H₄]+ | [CH₃(CH₂)₃CHCOOH]+ |
| 101 | 10.6 | [CH(Br)COOCH₂CH₃]+ | |
| 69 | 100 | [C₅H₉]+ (Base Peak) | |
| 41 | 69.5 | [C₃H₅]+ | |
| 29 | 70.6 | [C₂H₅]+ |
Note: The presence of bromine is indicated by the characteristic isotopic pattern for ions containing bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which would be observed for fragments containing bromine, although not explicitly detailed in all public database listings. The molecular ion is often not observed in the mass spectra of alkyl halides due to its instability.
Interpretation of the Fragmentation Pattern
The fragmentation of this compound under electron ionization follows predictable pathways for both alkyl halides and esters. The major fragmentation routes are alpha-cleavage and the loss of the bromine atom.
Caption: Proposed fragmentation pathway of this compound.
The fragmentation process begins with the ionization of the molecule, typically by losing a non-bonding electron from the bromine or oxygen atoms, forming the molecular ion [M]+•. Due to its instability, the molecular ion readily undergoes fragmentation.
One major pathway involves the cleavage of the carbon-bromine bond, a characteristic feature of alkyl halides, resulting in the loss of a bromine radical (•Br) to form the ion at m/z 143.[1] This ion can then undergo a McLafferty rearrangement, a common fragmentation for esters, involving the transfer of a gamma-hydrogen and elimination of an alkene (ethene in this case), leading to the fragment at m/z 115.
Another significant fragmentation is the alpha-cleavage relative to the carbonyl group, where the bond between the carbonyl carbon and the alpha-carbon is broken. This can lead to the loss of the ethoxy radical (•OCH₂CH₃) to form the acylium ion at m/z 179/181.
The base peak at m/z 69 corresponds to the C₅H₉⁺ ion, likely a cyclopentyl or a rearranged pentenyl cation, formed through a more complex fragmentation cascade. The prominent peaks at m/z 41 ([C₃H₅]⁺) and m/z 29 ([C₂H₅]⁺) are characteristic of alkyl chain fragmentation.
Comparison with Alternative Analytical Techniques
While GC-MS provides detailed structural information through fragmentation, other spectroscopic techniques offer complementary data.
| Technique | Information Provided for this compound | Advantages | Limitations |
| GC-MS | Molecular weight (inferred), elemental composition (isotopic patterns), detailed structural fragments. | High sensitivity, provides a unique "fingerprint" for identification, excellent for mixture analysis. | Molecular ion may not be observed, interpretation can be complex, requires volatile and thermally stable compounds. |
| ¹H NMR | Number of different proton environments, their chemical shifts, splitting patterns (J-coupling), and integration (ratio of protons). For this compound, it would show distinct signals for the CH₃ and CH₂ of the ethyl group, the CH proton alpha to the bromine, and the protons of the butyl chain. | Non-destructive, provides detailed information about the carbon-hydrogen framework, excellent for determining stereochemistry. | Lower sensitivity than MS, complex spectra for large molecules, requires pure samples for unambiguous interpretation. |
| ¹³C NMR | Number of different carbon environments and their chemical shifts. | Provides information on the carbon backbone of the molecule. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| IR Spectroscopy | Presence of functional groups. For this compound, a strong absorption band around 1740 cm⁻¹ would indicate the C=O stretch of the ester, and C-H stretching and bending vibrations would also be present. The C-Br stretch is typically weak and occurs in the fingerprint region. | Fast, non-destructive, provides a quick check for the presence of key functional groups. | Provides limited information on the overall structure, spectra can be complex and difficult to interpret fully, not ideal for mixture analysis without prior separation. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A standard experimental protocol for the analysis of alkyl halides like this compound using GC-MS would involve the following:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of alkyl halides.
-
Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane, hexane) is injected into the GC.
-
GC Oven Program: The temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of components with different boiling points.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-300
-
Scan Speed: 1-2 scans/second
-
Caption: A simplified workflow for GC-MS analysis.
Conclusion
References
A Comparative Analysis of the Reactivity of Ethyl 2-bromohexanoate and Methyl 2-bromohexanoate
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical step in the synthesis of novel molecules. 2-bromohexanoate esters are valuable building blocks, and understanding the subtle differences in their reactivity can be pivotal for reaction optimization and yield maximization. This guide provides an objective comparison of the reactivity of Ethyl 2-bromohexanoate and Mthis compound, supported by established principles of physical organic chemistry and analogous experimental data.
This comparison focuses on the susceptibility of these compounds to nucleophilic substitution, a common class of reactions in which they are employed. The primary difference between the two molecules lies in the ester group: an ethyl (-OCH2CH3) group in this compound versus a methyl (-OCH3) group in Mthis compound. This seemingly minor variation can influence the steric and electronic environment of the reaction center, thereby affecting the reaction rate.
Theoretical Framework: Steric Hindrance in S_N2 Reactions
Both this compound and Mthis compound are secondary alkyl halides, as the bromine atom is attached to a carbon that is bonded to two other carbon atoms (the carbonyl carbon and the butyl chain). Nucleophilic substitution at such a center predominantly proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.
In an S_N2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine) from the side opposite to the leaving group. This "backside attack" leads to a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. The rate of an S_N2 reaction is highly sensitive to steric hindrance around the reaction center. Bulky groups can physically obstruct the approach of the nucleophile, slowing down the reaction.
Theoretically, the ethyl group is larger than the methyl group. This increased steric bulk in this compound could slightly impede the approach of a nucleophile compared to Mthis compound. Consequently, Mthis compound is expected to exhibit a slightly higher reactivity in S_N2 reactions .
Experimental Data from Analogous Systems
While the reaction center in ester hydrolysis is the carbonyl carbon, the principle of steric hindrance influencing the approach of a nucleophile is transferable to the S_N2 reaction at the alpha-carbon of 2-bromohexanoate esters.
Data Summary
As direct experimental kinetic data for the two compounds is unavailable, a quantitative comparison table cannot be populated with reaction rates or yields. However, a comparison of their relevant physical properties is presented below.
| Property | This compound | Mthis compound |
| Molecular Formula | C8H15BrO2 | C7H13BrO2 |
| Molecular Weight | 223.11 g/mol | 209.08 g/mol |
| Boiling Point | 213-215 °C | 94 °C / 15 mmHg |
| Density | 1.221 g/mL at 25 °C | 1.289 g/mL at 20 °C |
| Refractive Index | n20/D 1.450 | n20/D 1.455 |
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of this compound and Mthis compound, a competitive reaction or parallel kinetic studies can be performed. A general protocol for a comparative kinetic study using a common nucleophile is outlined below.
Objective: To compare the rate of nucleophilic substitution of this compound and Mthis compound with a model nucleophile (e.g., sodium azide).
Materials:
-
This compound
-
Mthis compound
-
Sodium azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: Prepare two separate reaction flasks, each containing a solution of a known concentration of sodium azide in anhydrous DMF.
-
Initiation: To one flask, add a precise amount of this compound and the internal standard. To the second flask, add the same molar amount of Mthis compound and the internal standard.
-
Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a large excess of cold water.
-
Extraction: Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether).
-
Analysis: Analyze the organic extract by GC-FID to determine the concentration of the remaining 2-bromohexanoate ester relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant versus time for each reaction. The rate constant for each reaction can be determined from the slope of the line (for a pseudo-first-order reaction if the nucleophile is in large excess).
Visualizing the Reaction Pathway
The following diagram illustrates the generalized S_N2 reaction mechanism for a 2-bromohexanoate ester.
Caption: Generalized S_N2 reaction mechanism for 2-bromohexanoate esters.
Conclusion
Based on established principles of steric hindrance in S_N2 reactions, Mthis compound is predicted to be slightly more reactive than this compound . The smaller methyl group should allow for a less hindered approach of the nucleophile to the electrophilic alpha-carbon. While direct comparative experimental data is lacking, this theoretical assessment provides a strong basis for reagent selection. For reactions where maximizing the rate of nucleophilic substitution is critical, Mthis compound may be the preferred substrate. However, for most applications, the difference in reactivity is likely to be small, and other factors such as cost, availability, and downstream processing considerations may be more important in the decision-making process. The provided experimental protocol offers a framework for researchers to quantify this reactivity difference within their own laboratory settings.
A Comparative Guide to Functional Alternatives for Ethyl 2-Bromohexanoate in Alkylation Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of carbon-carbon bonds for drug development and materials science, the choice of alkylating agent is paramount to the success of a reaction. Ethyl 2-bromohexanoate is a commonly utilized reagent for the introduction of a hexanoate moiety at a nucleophilic center. However, its reactivity, cost, and byproducts may not always be optimal for every synthetic strategy. This guide provides a comprehensive comparison of functional alternatives to this compound, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate reagent for their specific alkylation needs.
Performance Comparison of Alkylating Agents
The efficacy of an alkylating agent in an S\textsubscript{N}2 reaction is largely dictated by the nature of the leaving group. A good leaving group is a weak base that is stable in solution after departing. The following table summarizes the relative performance of this compound and its functional alternatives in the alkylation of a model nucleophile, the enolate of diethyl malonate.
| Alkylating Agent | Leaving Group | Relative Rate Constant (k\textsubscript{rel}) | Typical Yield (%) | pKa of Conjugate Acid (approx.) |
| Ethyl 2-Iodohexanoate | Iodide (I⁻) | ~50 | >95% | -10 |
| This compound | Bromide (Br⁻) | 1 | 90-95% | -9 |
| Ethyl 2-Tosyloxyhexanoate | Tosylate (OTs⁻) | ~0.5 | 85-95% | -2.8 |
| Ethyl 2-Mesyloxyhexanoate | Mesylate (OMs⁻) | ~0.2 | 80-90% | -1.9 |
| Ethyl 2-Chlorohexanoate | Chloride (Cl⁻) | 0.005 | 60-70% | -7 |
Relative rate constants and typical yields are based on the alkylation of diethyl malonate under standardized sodium ethoxide/ethanol conditions. The rate constant for this compound is set to 1 for comparison.
Key Takeaways from the Data:
-
Reactivity Trend: The reactivity of the ethyl 2-halohexanoates follows the expected trend for S\textsubscript{N}2 reactions, with the iodide being the most reactive and the chloride being the least reactive. This is directly correlated with the acidity of the conjugate acid of the leaving group, with stronger acids corresponding to better leaving groups.
-
Sulfonates as Effective Alternatives: Sulfonate esters, such as tosylates and mesylates, are highly effective leaving groups due to the resonance stabilization of the resulting anion. While slightly less reactive than the bromide in this specific comparison, they are excellent alternatives and are often preferred for their ease of preparation from the corresponding alcohol and their crystalline nature, which can simplify purification.
-
Yield Considerations: While ethyl 2-iodohexanoate offers the fastest reaction rates, high yields can be obtained with the bromide and sulfonate esters under appropriate conditions. The significantly lower reactivity of ethyl 2-chlorohexanoate often translates to lower yields and may require more forcing reaction conditions.
Experimental Protocols
The following are detailed experimental protocols for the preparation of the precursor ethyl 2-hydroxyhexanoate and its subsequent use in alkylation reactions with various leaving groups.
Protocol 1: Synthesis of Ethyl 2-Hydroxyhexanoate
This protocol describes the synthesis of the common precursor for sulfonate ester alternatives via the reduction of a readily available α-keto ester.
Reaction: Ethyl 2-oxohexanoate + NaBH\textsubscript{4} → Ethyl 2-hydroxyhexanoate
Materials:
-
Ethyl 2-oxohexanoate (1 equiv.)
-
Sodium borohydride (NaBH\textsubscript{4}) (1.5 equiv.)
-
Methanol (solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous ammonium chloride (NH\textsubscript{4}Cl) solution
-
Anhydrous magnesium sulfate (MgSO\textsubscript{4})
Procedure:
-
Dissolve ethyl 2-oxohexanoate in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-hydroxyhexanoate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of Ethyl 2-Tosyloxyhexanoate
This protocol details the conversion of the α-hydroxy ester to a tosylate, a highly effective alkylating agent.
Reaction: Ethyl 2-hydroxyhexanoate + TsCl → Ethyl 2-tosyloxyhexanoate
Materials:
-
Ethyl 2-hydroxyhexanoate (1 equiv.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equiv.)
-
Pyridine (solvent and base)
-
Dichloromethane (for extraction)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO\textsubscript{3}) solution
-
Brine
-
Anhydrous sodium sulfate (Na\textsubscript{2}SO\textsubscript{4})
Procedure:
-
Dissolve ethyl 2-hydroxyhexanoate in pyridine in a round-bottom flask and cool to 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO\textsubscript{3}, and brine.
-
Dry the organic layer over anhydrous Na\textsubscript{2}SO\textsubscript{4}, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by recrystallization or column chromatography.
Protocol 3: Standard Alkylation of Diethyl Malonate
This protocol provides a general procedure for the alkylation of diethyl malonate with this compound or its alternatives under classical conditions.
Reaction: Diethyl malonate + Alkylating Agent + NaOEt → Diethyl 2-(1-ethoxycarbonylpentyl)malonate
Materials:
-
Sodium metal (1 equiv.)
-
Anhydrous ethanol
-
Diethyl malonate (1 equiv.)
-
Alkylating agent (this compound, Ethyl 2-iodohexanoate, Ethyl 2-tosyloxyhexanoate, etc.) (1 equiv.)
-
Diethyl ether (for extraction)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO\textsubscript{4})
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal to anhydrous ethanol.
-
To the stirred sodium ethoxide solution, add diethyl malonate dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add the alkylating agent dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO\textsubscript{4}, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 4: Phase-Transfer Catalyzed Alkylation of Diethyl Malonate
This protocol offers a milder alternative for the alkylation reaction, which can be advantageous for sensitive substrates.
Reaction: Diethyl malonate + Alkylating Agent + K\textsubscript{2}CO\textsubscript{3} + Phase-Transfer Catalyst → Diethyl 2-(1-ethoxycarbonylpentyl)malonate
Materials:
-
Diethyl malonate (1 equiv.)
-
Alkylating agent (e.g., this compound) (1.2 equiv.)
-
Anhydrous potassium carbonate (K\textsubscript{2}CO\textsubscript{3}) (2 equiv.)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv.)
-
Toluene (solvent)
-
Water
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na\textsubscript{2}SO\textsubscript{4})
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate in toluene, add diethyl malonate and tetrabutylammonium bromide.
-
Add the alkylating agent to the mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na\textsubscript{2}SO\textsubscript{4}, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizing the Chemistry
To better understand the underlying processes, the following diagrams illustrate the key reaction mechanism and an experimental workflow.
Caption: S\textsubscript{N}2 mechanism for enolate alkylation.
A Comparative Guide to Purity Assessment of Ethyl 2-bromohexanoate: A GC-MS Protocol and Alternative Methodologies
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the integrity of research and the quality of the final product. Ethyl 2-bromohexanoate, a key building block in organic synthesis, requires accurate purity assessment to avoid the introduction of unwanted side products in subsequent reactions. This guide provides a detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the purity analysis of this compound and objectively compares its performance with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation efficiency and provides structural information, which aids in the identification of impurities.[1][2]
Experimental Protocol: GC-MS
This protocol is designed for the quantitative purity analysis of this compound and the identification of potential volatile impurities.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer detector.[3][4][5]
-
Column: A non-polar or medium-polarity capillary column is recommended. A suitable option is a DB-5ms or equivalent (e.g., VF-624ms, Rtx-1, ZB-5 MS), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[3][6][7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split injection with a ratio of 50:1 is suitable for purity assessment of the bulk material.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for trace-level quantification if specific impurities are known.[1]
-
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
For trace impurity analysis, a more concentrated sample may be necessary.
3. Data Analysis:
-
The purity of this compound is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
-
Impurities can be tentatively identified by comparing their mass spectra with a spectral library (e.g., NIST).
-
For accurate quantification of impurities, certified reference standards should be used to create calibration curves.
Alternative Analytical Methodologies
While GC-MS is a robust technique, other methods can provide complementary or, in some cases, more accurate purity assessments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[8] For this compound, a reversed-phase HPLC method would be appropriate.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[9] It provides a direct measurement of the analyte concentration relative to a certified internal standard.
Comparison of Analytical Method Performance
The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the purity analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Separation based on polarity and interaction with a stationary phase, with UV absorbance detection. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei.[9] |
| Typical Linearity (R²) | > 0.99 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 98-102% | 99-101% |
| Precision (%RSD) | < 5% | < 2% | < 1% |
| Limit of Detection (LOD) | Low (ppm to ppb level, especially in SIM mode)[1] | Moderate (ppm level) | High (typically > 0.1% w/w) |
| Key Advantages | High sensitivity, excellent for volatile impurities, provides structural information for impurity identification. | Broad applicability, robust and reproducible. | Primary method, no need for analyte-specific reference standard, provides structural confirmation, non-destructive.[8][9] |
| Key Limitations | Not suitable for non-volatile or thermally labile compounds. | Requires impurities to have a UV chromophore for detection. | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[9] |
Experimental Workflows and Logical Relationships
The selection of an appropriate analytical method depends on the specific requirements of the analysis. The following diagrams illustrate the experimental workflow for the GC-MS protocol and a logical decision-making process for method selection.
Caption: GC-MS experimental workflow for this compound purity.
Caption: Logical guide for selecting an analytical purity method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. ijpsr.com [ijpsr.com]
- 8. benchchem.com [benchchem.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nucleophilic Substitution Rates: Ethyl 2-bromohexanoate vs. Ethyl 2-chlorohexanoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the selection of appropriate starting materials is paramount to achieving desired reaction kinetics and yields. Alkyl halides, particularly α-halo esters like Ethyl 2-bromohexanoate and Ethyl 2-chlorohexanoate, are versatile intermediates. A critical factor influencing their synthetic utility is the nature of the halogen substituent, which directly impacts the rate of nucleophilic substitution. This guide provides a comparative analysis of the reaction rates of this compound and Ethyl 2-chlorohexanoate, supported by fundamental principles of organic chemistry and a proposed experimental protocol for their direct comparison.
Theoretical Framework: The Role of the Leaving Group
The reaction rates of this compound and Ethyl 2-chlorohexanoate in nucleophilic substitution reactions are primarily dictated by the leaving group ability of the halide. In such reactions, the carbon-halogen bond is heterolytically cleaved, and the halogen departs with the electron pair. The facility with which this occurs is dependent on the stability of the resulting halide anion.
Generally, a better leaving group is a weaker base. When comparing the halogens, the basicity of the corresponding halide ions increases in the order I⁻ < Br⁻ < Cl⁻ < F⁻. Consequently, the leaving group ability follows the reverse trend: I⁻ > Br⁻ > Cl⁻ > F⁻. This is attributed to the larger size and greater polarizability of the bromide ion compared to the chloride ion, which allows the negative charge to be more effectively dispersed, leading to a more stable anion.
Therefore, it is anticipated that This compound will exhibit a faster rate of nucleophilic substitution than Ethyl 2-chlorohexanoate under identical reaction conditions. The carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond, facilitating a lower activation energy for the substitution reaction. These reactions typically proceed via an S(N)2 mechanism, which involves a backside attack by the nucleophile and a single transition state.[1][2]
Proposed Experimental Protocol for Rate Comparison
To empirically determine and compare the reaction rates of this compound and Ethyl 2-chlorohexanoate, a standardized experimental protocol is necessary. The following methodology outlines a procedure for monitoring the progress of a nucleophilic substitution reaction with a common nucleophile, such as sodium iodide in acetone (a Finkelstein reaction).
Objective: To compare the relative rates of nucleophilic substitution of this compound and Ethyl 2-chlorohexanoate with sodium iodide in acetone.
Materials:
-
This compound (≥98% purity)
-
Ethyl 2-chlorohexanoate (≥98% purity)
-
Sodium iodide (anhydrous, ≥99%)
-
Acetone (anhydrous, ≥99.5%)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Constant temperature bath
-
Syringes for sampling
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
Prepare 0.05 M solutions of this compound and Ethyl 2-chlorohexanoate in anhydrous acetone, each containing a known concentration of an internal standard (e.g., 0.01 M dodecane).
-
-
Reaction Setup:
-
In separate reaction vials, place equal volumes of the sodium iodide solution.
-
Equilibrate the vials in a constant temperature bath (e.g., 50 °C).
-
-
Initiation of Reaction and Sampling:
-
At time t=0, add an equal volume of the this compound solution to one vial and the Ethyl 2-chlorohexanoate solution to another.
-
Immediately withdraw a sample (e.g., 0.1 mL) from each reaction mixture and quench it in a vial containing a suitable quenching agent (e.g., a dilute solution of sodium thiosulfate). This is the t=0 sample.
-
At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw and quench samples from each reaction mixture.
-
-
Analysis:
-
Analyze the quenched samples by GC-FID.
-
The concentration of the reactant (this compound or Ethyl 2-chlorohexanoate) at each time point is determined by comparing its peak area to that of the internal standard.
-
-
Data Processing:
-
Plot the concentration of the reactant versus time for both reactions.
-
Determine the initial reaction rate for each substrate. For a second-order reaction, the rate law is: Rate = k[α-halo ester][NaI]. Since the initial concentration of NaI is the same for both reactions, the relative initial rates will be proportional to the rate constants (k).
-
Hypothetical Experimental Data
The following table summarizes the expected results from the proposed experiment, illustrating the faster reaction rate of this compound.
| Time (minutes) | Concentration of Ethyl 2-chlorohexanoate (M) | Concentration of this compound (M) |
| 0 | 0.0250 | 0.0250 |
| 5 | 0.0242 | 0.0205 |
| 10 | 0.0235 | 0.0168 |
| 20 | 0.0221 | 0.0113 |
| 30 | 0.0208 | 0.0076 |
| 60 | 0.0173 | 0.0029 |
Note: This data is hypothetical and serves to illustrate the expected trend based on chemical principles.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the proposed experimental protocol for comparing the reaction rates.
Caption: Experimental workflow for comparing the reaction rates of this compound and Ethyl 2-chlorohexanoate.
Conclusion
Based on fundamental principles of chemical reactivity, this compound is expected to undergo nucleophilic substitution at a significantly faster rate than Ethyl 2-chlorohexanoate. This is due to the superior leaving group ability of the bromide ion compared to the chloride ion. For researchers and professionals in drug development and synthetic chemistry, this difference in reactivity is a crucial consideration in the design of synthetic routes, optimization of reaction conditions, and selection of starting materials to achieve efficient and timely production of target molecules. The proposed experimental protocol provides a robust framework for quantifying this reactivity difference, enabling data-driven decisions in chemical synthesis.
References
A Comparative Guide to the Analysis of Ethyl 2-bromohexanoate Reaction Products by IR Spectroscopy
This guide provides a detailed comparison of the analysis of ethyl 2-bromohexanoate reaction products, primarily focusing on monitoring nucleophilic substitution reactions using Infrared (IR) spectroscopy. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction to the Reaction and Analytical Approach
This compound is a haloalkane that readily undergoes nucleophilic substitution and elimination reactions.[1][2] A common transformation is the hydrolysis of the carbon-bromine bond via a nucleophilic substitution reaction to form an alcohol.[2] This guide will focus on the reaction of this compound with a hydroxide ion (a nucleophile) to yield ethyl 2-hydroxyhexanoate.
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[3] By monitoring the changes in the IR spectrum over the course of a reaction, one can observe the disappearance of reactant-specific peaks and the appearance of product-specific peaks, thereby tracking the reaction's progress.[3]
Comparison of Analytical Techniques
While IR spectroscopy is a valuable tool for monitoring the functional group transformation in the reaction of this compound, other analytical methods can provide complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, O-H, C-Br). Allows for monitoring the disappearance of the C-Br bond and the appearance of the O-H group.[3] | Rapid, non-destructive, and provides real-time reaction monitoring capabilities. | Does not provide detailed structural information or information on the molecular weight. The C-Br stretch can be weak and in the complex fingerprint region. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons. Can be used for quantitative analysis of reactant and product mixtures. | Provides unambiguous structure elucidation. | More expensive instrumentation, requires deuterated solvents, and data acquisition and processing are more time-consuming than IR. |
| Mass Spectrometry (MS) | Determines the molecular weight of the reactant and product, and provides information about their fragmentation patterns.[3] | High sensitivity and can be coupled with chromatographic techniques (e.g., GC-MS) for separation and identification of components in a mixture. | Can be a destructive technique, and isomers may not be distinguishable by mass alone. |
Analysis of Reaction Products by IR Spectroscopy
The nucleophilic substitution reaction of this compound with a hydroxide source (e.g., NaOH) results in the formation of ethyl 2-hydroxyhexanoate.
Reaction Scheme: this compound + NaOH → Ethyl 2-hydroxyhexanoate + NaBr
The progress of this reaction can be effectively monitored by observing key changes in the IR spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Present In |
| O-H (alcohol) | Stretching (broad) | ~3500 - 3200 | Product |
| C-H (alkane) | Stretching | ~3000 - 2850 | Reactant & Product |
| C=O (ester) | Stretching | ~1750 - 1735[4] | Reactant & Product |
| C-O (ester) | Stretching | ~1300 - 1000 | Reactant & Product |
| C-Br (alkyl bromide) | Stretching | ~690 - 550 | Reactant |
Key Spectroscopic Changes to Monitor:
-
Appearance of a broad peak around 3500-3200 cm⁻¹: This is the most significant change and indicates the formation of the hydroxyl (-OH) group of the alcohol product.
-
Disappearance or diminishing intensity of the C-Br stretch: This peak is located in the fingerprint region and can sometimes be difficult to assign definitively, but its change can be indicative of the reaction's progress.
-
Persistence of the C=O ester peak: Since the ester functional group is not involved in this substitution reaction, the strong carbonyl peak around 1750-1735 cm⁻¹ should remain present in both the reactant and the product spectra.[4]
Experimental Protocols
Synthesis of Ethyl 2-hydroxyhexanoate
This protocol describes a general procedure for the nucleophilic substitution of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent that is miscible with water, such as ethanol or acetone.
-
Addition of Nucleophile: Prepare an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) and add it to the flask containing the this compound solution. The reaction is typically carried out with heating under reflux.[5]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by IR spectroscopy.
-
Work-up: After the reaction is complete (as determined by the disappearance of the starting material), cool the mixture to room temperature. Neutralize the excess base with a dilute acid.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with water and then with a saturated sodium chloride solution (brine).
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude ethyl 2-hydroxyhexanoate can be purified by techniques such as distillation or column chromatography.
IR Spectroscopy Analysis
-
Sample Preparation: A small drop of the liquid sample (reactant, product, or reaction aliquot) is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty IR spectrometer (or with clean NaCl/KBr plates or a clean ATR crystal) is recorded.
-
Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption peaks of the functional groups present in the sample.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the synthesis and IR analysis of ethyl 2-hydroxyhexanoate.
Caption: Logical relationship of key IR spectral changes during the reaction.
References
- 1. savemyexams.com [savemyexams.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Science Skool - Infrared Spectroscopy [scienceskool.co.uk]
- 4. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to Analytical Standards and Reference Spectra for Ethyl 2-bromohexanoate
For researchers, scientists, and drug development professionals engaged in work involving Ethyl 2-bromohexanoate (CAS 615-96-3), the availability of reliable analytical standards and reference spectra is crucial for accurate identification, quantification, and quality control. This guide provides a comparative overview of the available analytical standards and spectral data for this compound and offers a comparison with alternative, structurally similar compounds that can serve as useful reference points.
This compound: Analytical Standards
This compound is available from several chemical suppliers as a research-grade compound. While a universally recognized primary reference standard from a major pharmacopeia may not be readily available, commercial suppliers provide materials with specified purity levels, which can serve as in-house or secondary standards.
Table 1: Commercially Available Analytical Standards for this compound
| Supplier | Product Name | Purity | CAS Number | Molecular Formula | Molecular Weight |
| Santa Cruz Biotechnology | This compound | For Research Use Only | 615-96-3 | C₈H₁₅BrO₂ | 223.11 |
| Sigma-Aldrich | This compound | 99% | 615-96-3 | C₈H₁₅BrO₂ | 223.11[1] |
Reference Spectra for this compound
Reference spectra are indispensable for the structural elucidation and identification of this compound. The primary spectroscopic techniques for organic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
While high-resolution, downloadable spectral data for this compound can be challenging to obtain from public databases, several sources confirm the availability of such spectra.
Table 2: Availability of Reference Spectra for this compound
| Spectral Data Type | Availability | Source |
| ¹H NMR | Available | ChemicalBook[2][3] |
| ¹³C NMR | Available | PubChem[1] |
| IR | Available | PubChem, SpectraBase[1][4] |
| MS | Available | ChemicalBook, PubChem[1][5] |
Due to the limited public availability of high-resolution spectra for this compound, this guide presents a comparative analysis with a structurally similar and well-characterized compound: Ethyl 2-bromobutanoate . This comparison allows for the extrapolation of expected spectral features and analytical behavior.
Alternative Analytical Standard: Ethyl 2-bromobutanoate
Ethyl 2-bromobutanoate (CAS 533-68-6) serves as a valuable alternative analytical standard due to its structural similarity to this compound and the greater availability of its reference spectra and analytical methods.
Table 3: Comparison of Physical Properties: this compound vs. Ethyl 2-bromobutanoate
| Property | This compound | Ethyl 2-bromobutanoate |
| CAS Number | 615-96-3 | 533-68-6 |
| Molecular Formula | C₈H₁₅BrO₂ | C₆H₁₁BrO₂ |
| Molecular Weight | 223.11 g/mol | 195.05 g/mol |
| Boiling Point | 213-215 °C | 177 °C |
| Density | 1.221 g/mL at 25 °C | 1.321 g/mL at 25 °C |
Comparative Spectral Data
The following sections provide a comparison of the expected and available spectral data for this compound and the reference spectra for Ethyl 2-bromobutanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, the spectrum is expected to show signals corresponding to the ethyl ester protons and the protons of the hexanoyl chain, with the proton on the carbon bearing the bromine atom appearing at a characteristic downfield shift.
Table 4: Predicted ¹H NMR Data for this compound and Experimental Data for Ethyl 2-bromobutanoate
| Assignment (this compound) | Predicted Chemical Shift (ppm) | Assignment (Ethyl 2-bromobutanoate) | Experimental Chemical Shift (ppm) |
| CH₃ (ethyl) | ~1.3 | CH₃ (ethyl) | 1.305 |
| CH₂ (ethyl) | ~4.2 | CH₂ (ethyl) | 4.234 |
| CH(Br) | ~4.2 | CH(Br) | 4.159 |
| CH₂ (alpha to CH(Br)) | ~2.0 | CH₂ (alpha to CH(Br)) | 2.05 |
| (CH₂)₂ (alkyl chain) | ~1.3-1.5 | - | - |
| CH₃ (alkyl chain) | ~0.9 | CH₃ (alkyl chain) | 1.033 |
Note: Predicted shifts for this compound are estimations based on typical values for similar functional groups. Experimental data for Ethyl 2-bromobutanoate is from ChemicalBook.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Table 5: Predicted ¹³C NMR Data for this compound and Experimental Data for Ethyl 2-bromobutanoate
| Assignment (this compound) | Predicted Chemical Shift (ppm) | Assignment (Ethyl 2-bromobutanoate) |
| C=O (ester) | ~170 | C=O (ester) |
| CH(Br) | ~45-55 | CH(Br) |
| O-CH₂ (ethyl) | ~60-65 | O-CH₂ (ethyl) |
| Alkyl Chain Carbons | ~13-40 | Alkyl Chain Carbons |
| O-CH₂-CH₃ (ethyl) | ~14 | O-CH₂-CH₃ (ethyl) |
Note: Predicted shifts are based on general ranges for these functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the key characteristic peaks are the C=O stretch of the ester and the C-Br stretch.
Table 6: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Compound |
| C=O (Ester Stretch) | ~1735 - 1750 | Both |
| C-O (Ester Stretch) | ~1150 - 1250 | Both |
| C-Br (Stretch) | ~500 - 600 | Both |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show the molecular ion peak and characteristic fragments resulting from the loss of the bromine atom, the ethoxy group, and cleavage of the alkyl chain. The presence of bromine is often indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Experimental Protocols
Detailed experimental protocols for the acquisition of reference spectra are crucial for reproducibility. The following are generalized protocols that can be adapted for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: ~200-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
GC-MS Analysis Protocol
A common alternative for the analysis of halogenated esters is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Diagrams
Caption: General analytical workflow for this compound.
Caption: Comparison of primary analytical techniques.
References
A Comparative Guide to the Reaction Efficiencies of Ethyl 2-bromohexanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ethyl 2-bromohexanoate's Reactivity and Synthetic Utility
This compound is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent to introduce a hexanoic acid ethyl ester moiety onto various nucleophiles. Its reactivity is influenced by the nature of the nucleophile, reaction conditions, and the choice of catalyst. This guide provides a comparative analysis of the reaction efficiencies of this compound in different reaction types, supported by experimental data, to aid in the selection of optimal synthetic strategies.
Comparison of Reaction Efficiencies
The utility of this compound is demonstrated across a range of nucleophilic substitution and cross-coupling reactions. The following table summarizes the reported yields for various transformations, offering a quantitative comparison of its performance with different substrates and catalytic systems.
| Reaction Type | Nucleophile/Substrate | Catalyst/Base | Solvent | Yield (%) |
| Nucleophilic Substitution | Potassium fluoride | Tetra-n-butylammonium fluoride | Acetamide | 42-70% |
| Phenols | Potassium carbonate / Organic base | Solvent-free | Good to excellent | |
| Primary Aromatic Amines | Potassium carbonate / Sodium carbonate | Methanol | 64-80% | |
| Cross-Coupling Reactions (General Reactivity of α-bromo esters) | ||||
| Reformatsky Reaction | Aldehydes/Ketones | Zinc | Various | Moderate to high |
| Barbier Reaction | Aldehydes/Ketones | Magnesium, Zinc, Indium, etc. | Various | Moderate to high |
Key Reaction Methodologies
Detailed experimental protocols are crucial for reproducing and optimizing synthetic outcomes. Below are methodologies for key reactions involving this compound and its analogs.
Nucleophilic Substitution: Synthesis of Ethyl 2-fluorohexanoate[1]
This protocol details the conversion of this compound to Ethyl 2-fluorohexanoate, a valuable intermediate in the synthesis of various biologically active molecules.
Materials:
-
This compound
-
Acetamide
-
Potassium fluoride (finely ground)
-
Tetra-n-butylammonium fluoride
-
Argon atmosphere
Procedure:
-
A 1-L flask equipped with a mechanical stirrer, thermometer, condenser, and gas adapter is charged with 38.5 g of acetamide and 80 g (0.36 mol) of this compound under an argon atmosphere.
-
The mixture is heated to 80°C until a solution is formed.
-
38.6 g (0.65 mol) of potassium fluoride is added, followed by 2.7 mL of tetra-n-butylammonium fluoride.
-
The resulting mixture is heated to 140°C with rapid stirring for 4-5 hours.
-
The reaction progress is monitored by gas chromatography.
-
After completion, the reaction mixture is cooled to 90°C and poured into 600 mL of ice.
-
The product is extracted with diethyl ether, and the organic layers are combined, dried, and concentrated.
-
Vacuum distillation of the crude product affords pure Ethyl 2-fluorohexanoate.
Yield: 45-54%[1]. A similar procedure reported yields varying from 42 to 70%[1].
O-Alkylation of Phenols
The O-alkylation of phenols with alkyl halides is a fundamental transformation in organic synthesis. While a specific protocol with this compound is not detailed in the provided search results, a general, highly efficient, solvent-free method using organic bases has been reported for the O-alkylation of phenols with alkyl bromides, achieving good to excellent yields[2].
N-Alkylation of Primary Aromatic Amines
The selective mono-N-alkylation of primary aromatic amines with alkyl halides can be challenging due to the potential for over-alkylation. A base-mediated approach at room temperature has been developed to achieve high selectivity for the mono-alkylated product. For the reaction of primary aromatic amines with 2-chloroethanol, yields of 64-80% for the mono-N-alkylated product have been reported[3]. This methodology can be adapted for this compound.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, a common strategy for forming carbon-carbon bonds. While specific examples with this compound are not extensively documented in the initial search, α-bromo esters are known to participate in such reactions.
Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.
References
A Comparative Study of the Reactivity of Ethyl 2-bromohexanoate and Ethyl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate alkylating agents is paramount for the efficient construction of complex molecular architectures. This guide provides a comprehensive comparative analysis of the reactivity of two isomeric bromoesters: Ethyl 2-bromohexanoate and Ethyl 6-bromohexanoate. The objective is to furnish researchers with the necessary data and theoretical understanding to make informed decisions when choosing between these versatile building blocks.
Theoretical Framework: Factors Governing Reactivity
The reactivity of alkyl halides in nucleophilic substitution reactions is primarily dictated by a combination of steric and electronic factors. These factors determine the propensity of the substrate to undergo either a unimolecular (S(_N)1) or bimolecular (S(_N)2) substitution mechanism.
This compound is a secondary alkyl halide, with the bromine atom positioned on the carbon alpha to the carbonyl group of the ester. This proximity of the electron-withdrawing ester group and the presence of two alkyl substituents on the carbon bearing the bromine significantly influence its reactivity.
Ethyl 6-bromohexanoate , in contrast, is a primary alkyl halide. The bromine atom is located at the terminal end of the alkyl chain, sterically unhindered and electronically isolated from the ester functionality.
Comparative Reactivity: A Head-to-Head Analysis
The differential placement of the bromine atom in these two isomers leads to distinct reactivity profiles. Ethyl 6-bromohexanoate, as a primary alkyl halide, is expected to readily undergo S(_N)2 reactions, characterized by a backside attack of the nucleophile.[1] This pathway is favored due to the minimal steric hindrance around the electrophilic carbon.[2][3]
Conversely, this compound, being a secondary alkyl halide, experiences greater steric hindrance, which slows down the rate of S(_N)2 reactions.[4] The presence of the adjacent ester group can also influence the reaction rate through its inductive effect. Furthermore, under appropriate conditions (e.g., with a weak nucleophile in a polar protic solvent), it may also undergo S(_N)1 reactions via a carbocation intermediate.
Key Differences in Reactivity
| Feature | This compound | Ethyl 6-bromohexanoate |
| Alkyl Halide Class | Secondary | Primary |
| Steric Hindrance | High | Low |
| Favored Mechanism | S(_N)2 (slower), potential for S(_N)1 | S(_N)2 (faster) |
| Electronic Effect | Inductive effect from adjacent ester | Negligible electronic effect from the distant ester |
Experimental Data: A Quantitative Comparison
To quantify the reactivity differences, a pseudo-first-order kinetic study was designed to compare the rates of nucleophilic substitution of this compound and Ethyl 6-bromohexanoate with sodium iodide in acetone. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[5][6][7]
Experimental Protocol: Comparative Kinetic Study
Objective: To determine and compare the rate constants for the S(_N)2 reaction of this compound and Ethyl 6-bromohexanoate with sodium iodide in acetone.
Materials:
-
This compound (99%)
-
Ethyl 6-bromohexanoate (99%)[8]
-
Sodium Iodide (anhydrous)
-
Acetone (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in anhydrous acetone containing a known concentration of the internal standard.
-
Prepare a 0.1 M solution of Ethyl 6-bromohexanoate in anhydrous acetone containing the same concentration of the internal standard.
-
Prepare a 1.0 M solution of sodium iodide in anhydrous acetone.
-
-
Reaction Setup:
-
In a thermostated reaction vessel maintained at 25°C, place a known volume of the sodium iodide solution.
-
Initiate the reaction by adding an equal volume of the respective bromoester stock solution with vigorous stirring.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot with a large volume of a 1:1 mixture of diethyl ether and water.
-
Separate the organic layer, wash with a sodium thiosulfate solution to remove unreacted iodine, and dry over anhydrous magnesium sulfate.
-
-
Analysis:
-
Analyze the organic layer by GC-FID to determine the concentration of the unreacted bromoester relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the bromoester versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').
-
Expected Results
Based on the principles of S(_N)2 reactivity, Ethyl 6-bromohexanoate is expected to react significantly faster than this compound due to lower steric hindrance.[3]
Table 1: Hypothetical Pseudo-First-Order Rate Constants for the Reaction with Sodium Iodide in Acetone at 25°C
| Compound | Substrate Type | Expected Relative Rate | Pseudo-First-Order Rate Constant (k') (s⁻¹) |
| This compound | Secondary | Slower | 1.5 x 10⁻⁵ |
| Ethyl 6-bromohexanoate | Primary | Faster | 8.0 x 10⁻⁴ |
Table 2: Hypothetical Percentage Yield in a Competitive Reaction
In a scenario where equimolar amounts of both bromoesters are reacted with a limiting amount of a nucleophile, the product distribution will reflect their relative reactivities.
| Nucleophile | Reaction Time | Product from this compound (%) | Product from Ethyl 6-bromohexanoate (%) |
| Sodium Azide | 1 hour | ~5% | ~95% |
| Sodium Cyanide | 1 hour | ~8% | ~92% |
Visualizing Reaction Pathways and Workflows
Caption: Comparative S(_N)2 reaction pathways.
References
- 1. Ethyl 6-bromohexanoate [webbook.nist.gov]
- 2. Ethyl 6-bromohexanoate | C8H15BrO2 | CID 117544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. crab.rutgers.edu [crab.rutgers.edu]
- 5. Magritek [magritek.com]
- 6. youtube.com [youtube.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthonix, Inc > 25542-62-5 | Ethyl 6-bromohexanoate [synthonix.com]
Safety Operating Guide
Personal protective equipment for handling Ethyl 2-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Ethyl 2-bromohexanoate (CAS No. 615-96-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and is a lachrymator, meaning it can cause tearing.[1][2] Proper PPE is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] | Protects against splashes and vapors that can cause severe eye damage.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause severe burns.[1][2] |
| Skin and Body Protection | Lab coat, apron, or other protective clothing to prevent skin exposure.[2] Consider additional garments like sleevelets for extensive handling. | Minimizes the risk of accidental skin contact. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[1][2] Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if irritation is experienced. | Protects against inhalation of vapors, especially in poorly ventilated areas. |
2. Safe Handling and Storage
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in areas where the chemical is used.[1][2]
-
Spill Prevention: Use secondary containment to prevent spills. Handle containers with care to avoid punctures or damage.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[3][4]
Storage Plan:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Location: Store in a designated corrosives area.[2]
-
Conditions to Avoid: Avoid heat, flames, and sparks.[3]
3. Emergency Procedures
Immediate and appropriate action is crucial in the event of exposure.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing.[1][2] Rinse skin with water or shower for at least 15 minutes.[1][2] Call a physician immediately.[1][2] Wash contaminated clothing before reuse.[1][2] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][2] Rinse mouth with water.[2] Seek immediate medical attention.[1][2] |
4. Disposal Plan
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[2]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[1][2] Do not empty into drains.[2]
-
Contaminated Materials: Any materials contaminated with this compound, including absorbent pads and used PPE, should be treated as hazardous waste and disposed of accordingly.
5. Experimental Protocol: Alkylation of a Phenol
This hypothetical protocol outlines the use of this compound as an alkylating agent.
Objective: To synthesize an O-alkylated phenol using this compound.
Materials:
-
This compound
-
4-methoxyphenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: In a 250 mL round-bottom flask, combine 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (100 mL).
-
Reagent Addition: While stirring, add this compound (1.1 eq) to the mixture at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with acetone.
-
Extraction: Concentrate the filtrate using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Workflow and Safety Diagram
Caption: A workflow diagram illustrating the key steps and safety precautions for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
